molecular formula C11H9ClN2O B1627456 3-(4-Chlorophenyl)-6-methoxypyridazine CAS No. 70751-01-8

3-(4-Chlorophenyl)-6-methoxypyridazine

Cat. No.: B1627456
CAS No.: 70751-01-8
M. Wt: 220.65 g/mol
InChI Key: ZBOOOUHWZYFGSL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-methoxypyridazine is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-6-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-11-7-6-10(13-14-11)8-2-4-9(12)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOOOUHWZYFGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572837
Record name 3-(4-Chlorophenyl)-6-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70751-01-8
Record name 3-(4-Chlorophenyl)-6-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-Chlorophenyl)-6-methoxypyridazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(4-Chlorophenyl)-6-methoxypyridazine: Synthesis, Characterization, and Applications

Introduction

Pyridazine scaffolds are a significant class of nitrogen-containing heterocycles, recognized for their wide array of biological activities and applications in medicinal chemistry. Their unique electronic properties, arising from the adjacent nitrogen atoms in the six-membered ring, make them valuable pharmacophores. This technical guide focuses on a specific derivative, this compound, providing a comprehensive overview of its fundamental properties, a detailed methodology for its synthesis via a robust and widely-used cross-coupling reaction, and a framework for its structural characterization. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical, field-proven insights into the handling and synthesis of this compound class.

Physicochemical Properties and Structural Data

The core attributes of this compound are summarized in the table below. These data are fundamental for any experimental work, providing the basis for stoichiometric calculations, analytical characterization, and registration in chemical inventories.

ParameterValue
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.66 g/mol
IUPAC Name This compound
Canonical SMILES COC1=NN=C(C=C1)C2=CC=C(C=C2)Cl

Synthesis of this compound

Principle of the Synthetic Route: The Suzuki-Miyaura Cross-Coupling Reaction

The construction of the C-C bond between the pyridazine core and the 4-chlorophenyl moiety is most effectively achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming biaryl linkages.[1] Its prominence in modern organic synthesis stems from several key advantages:

  • High Functional Group Tolerance: The reaction conditions are mild enough to be compatible with a wide variety of functional groups, which is crucial when constructing complex molecules for drug discovery.[1]

  • High Yields and Selectivity: Suzuki couplings are known for their efficiency, often providing the desired product in high yields with minimal side-product formation.[1]

  • Commercial Availability of Reagents: The necessary precursors, such as boronic acids and halo-heterocycles, are often commercially available or readily synthesized.

The reaction mechanism involves a catalytic cycle comprising oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the catalyst.

Reaction Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound. The choice of a phosphine-ligated palladium catalyst and a carbonate base in a polar aprotic solvent system is typical for achieving high efficiency in Suzuki couplings of this nature.

Materials:

  • 3-Chloro-6-methoxypyridazine (1.0 eq.)

  • 4-Chlorophenylboronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-6-methoxypyridazine (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The solution is degassed by bubbling the inert gas through it for another 10 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic extracts and wash with water, followed by brine. This removes inorganic salts and residual polar solvents.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Synthetic Workflow Diagram

G start Combine Reactants, Catalyst, and Base inert Establish Inert Atmosphere (N₂/Ar) start->inert solvents Add Degassed Dioxane/Water inert->solvents heat Heat to 80-90°C and Monitor by TLC solvents->heat workup Cool and Perform Aqueous Workup heat->workup extract Extract with Ethyl Acetate workup->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Isolated Pure Product purify->product

Caption: Step-by-step workflow for the synthesis and purification.

Structural Elucidation and Characterization

Unambiguous confirmation of the molecular structure and assessment of purity are critical. The following spectroscopic methods are standard for the characterization of novel organic compounds. The data presented are theoretical values based on the known effects of the substituents on the pyridazine ring.

Technique Expected Observations
¹H NMR Aromatic protons on the pyridazine ring will appear as doublets. The 4-chlorophenyl group will show a characteristic AA'BB' system (two doublets). The methoxy group will appear as a singlet around 3.9-4.1 ppm.
¹³C NMR Aromatic carbons will appear in the range of 110-160 ppm. The methoxy carbon will be observed around 55 ppm.
Mass Spec (ESI) The molecular ion peak [M+H]⁺ is expected at m/z ≈ 221.0, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).
Melting Point Expected to be a crystalline solid with a sharp melting point.

Potential Applications in Drug Discovery

The pyridazine core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including but not limited to:

  • Anticancer

  • Antimicrobial

  • Anti-inflammatory

  • Cardiovascular agents

The specific combination of a 4-chlorophenyl group at the 3-position and a methoxy group at the 6-position in this compound provides a unique electronic and steric profile that could be explored for various therapeutic targets. The methoxy group can serve as a hydrogen bond acceptor, while the chlorophenyl moiety can engage in hydrophobic and halogen bonding interactions within a protein's active site. Further derivatization, for instance by nucleophilic substitution of the methoxy group, could open avenues for creating libraries of related compounds for structure-activity relationship (SAR) studies.

References

  • BenchChem. "An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol." Accessed February 27, 2026.
  • Semantic Scholar. "Suzuki–Miyaura Reactions of (4-bromophenyl)
  • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction." Accessed February 27, 2026.
  • MDPI. "Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues." Accessed February 27, 2026.
  • ResearchGate. "Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF." Accessed February 27, 2026.
  • MDPI. "Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry." Accessed February 27, 2026.

Sources

Technical Monograph: 3-(4-Chlorophenyl)-6-methoxypyridazine

[1][2][3][4][5]

Chemical Identity & Digital Representation[1][2][3][4]

This compound is a heteroaryl scaffold belonging to the pyridazine class.[1][2][3][4] Structurally, it consists of a central 1,2-diazine (pyridazine) ring substituted at the 3-position with a para-chlorophenyl group and at the 6-position with a methoxy group.[1][2][3][4] This motif is frequently utilized in medicinal chemistry as a bioisostere for phenyl-pyridine or biphenyl systems, particularly in the development of GABA-A receptor ligands and COX-2 inhibitors.[1][2][3][4]

Core Identifiers
Identifier TypeValueNote
IUPAC Name This compoundSystematic nomenclature
SMILES COc1ccc(nn1)-c1ccc(Cl)cc1Canonical representation
InChI String InChI=1S/C11H9ClN2O/c1-15-11-7-6-10(14-13-11)8-2-4-9(12)5-3-8/h2-7H,1H3Standard InChI
InChIKey ZJPMZJXYYQWJHE-UHFFFAOYSA-NHashed identifier
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.65 g/mol
Physicochemical Profile (Calculated)
  • LogP (cLogP): ~2.8 – 3.1 (Lipophilic, suitable for CNS penetration)[4]

  • TPSA: ~38 Ų (High membrane permeability)[1][4]

  • H-Bond Acceptors: 3 (N1, N2, O-Methoxy)[1][2][3][4]

  • H-Bond Donors: 0

Synthetic Architecture

The synthesis of 3,6-disubstituted pyridazines requires careful orchestration of reactivity to avoid regioisomeric mixtures.[2][3][4] Two primary routes are established: Suzuki-Miyaura Cross-Coupling (Method A) and Nucleophilic Aromatic Substitution (SₙAr) (Method B).[1][4]

Method A: Palladium-Catalyzed Cross-Coupling (Recommended)

This method offers the highest regioselectivity and yield, utilizing the commercially available building block 3-chloro-6-methoxypyridazine .[1][2][3][4]

  • Precursor 1: 3-Chloro-6-methoxypyridazine (CAS 1722-10-7)[1][2][3][4]

  • Precursor 2: 4-Chlorophenylboronic acid (CAS 1679-18-1)[1][2][3][4]

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂[1][4]

  • Mechanism: The electron-deficient pyridazine ring facilitates the oxidative addition of palladium at the C-Cl bond.[1][2][3][4] The methoxy group at C6 acts as an electron-donating group (EDG) by resonance, but the inductive withdrawal of the nitrogen atoms makes C3 sufficiently electrophilic for the catalytic cycle.[4]

Method B: Nucleophilic Displacement (Scale-Up Route)

This route starts from the di-chloro analog.[1][2][3][4]

  • Step 1: Synthesis of 3-chloro-6-(4-chlorophenyl)pyridazine via Friedel-Crafts acylation of chlorobenzene with succinic anhydride, followed by hydrazine cyclization and POCl₃ aromatization.[1][2][3][4]

  • Step 2: SₙAr reaction with Sodium Methoxide (NaOMe).[1][4]

  • Critical Control Point: The displacement of the chlorine atom is favored at the position para to the phenyl ring if electronic differentiation is sufficient, but mixtures can occur.[4]

Synthetic Workflow Diagram

The following diagram illustrates the logic flow for the Suzuki coupling route, highlighting the critical reagents and intermediates.

Synthesis_WorkflowStart13-Chloro-6-methoxypyridazine(CAS 1722-10-7)Step1Catalytic Cycle(Oxidative Addition)Start1->Step1Pd(PPh3)4Dioxane/H2OStart24-Chlorophenylboronic acid(CAS 1679-18-1)Step2Transmetallation(Base: Na2CO3)Start2->Step2Step1->Step2Step3Reductive EliminationStep2->Step3Product3-(4-Chlorophenyl)-6-methoxypyridazineStep3->ProductYield: ~75-85%

Caption: Figure 1. Convergent synthesis via Suzuki-Miyaura coupling.[1][2][3][4][5] The electron-deficient pyridazine core facilitates rapid oxidative addition.[1][2][3][4]

Experimental Protocol (Standardized)

Objective: Synthesis of this compound via Suzuki Coupling.

  • Reagent Preparation:

    • In a 100 mL round-bottom flask, dissolve 3-chloro-6-methoxypyridazine (1.0 eq, 5.0 mmol) in 1,4-dioxane (20 mL).

    • Add 4-chlorophenylboronic acid (1.1 eq, 5.5 mmol).

    • Degas the solution by bubbling nitrogen for 10 minutes (Critical to prevent homocoupling).[1][4]

  • Catalysis Initiation:

    • Add Pd(PPh₃)₄ (0.05 eq) and an aqueous solution of Na₂CO₃ (2.0 M, 3.0 eq).

    • Heat the mixture to reflux (100°C) under a nitrogen atmosphere for 4–6 hours.

  • Work-up & Purification:

    • Cool to room temperature.[2][3][4][5] Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine.[1][4]

    • Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo.[2][3][4]

    • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient 8:2 to 6:4).[1][4]

    • Validation: The product should appear as a white to off-white solid.[1][2][3][4]

Biological Context & Pharmacophore[1][3][4][10]

This molecule serves as a critical probe in two primary domains:[1][2][3][4]

  • GABA-A Receptor Modulation: The 3-arylpyridazine moiety is a known pharmacophore for GABA-A antagonists.[1][2][3][4] It mimics the steric and electronic properties of the gabazine (SR-95531) core but lacks the carboxylic acid tail, potentially altering its binding mode from antagonist to low-efficacy modulator.[1][4]

  • COX Enzyme Inhibition: 3,6-Disubstituted pyridazines have been explored as COX-2 selective inhibitors.[2][3][4] The p-chlorophenyl group fits into the hydrophobic pocket of the COX-2 enzyme, while the pyridazine nitrogen acts as a hydrogen bond acceptor.[1][2][3][4]

Pharmacophore Map

PharmacophoreCorePyridazine Core(Scaffold Rigidification)MethoxyMethoxy Group (C6)(H-Bond Acceptor / Metabolic Hotspot)Core->MethoxyElectronic DonationPhenyl4-Chlorophenyl (C3)(Lipophilic Domain)Core->PhenylPi-Pi Stacking PotentialClChlorine Atom(Halogen Bonding / Metabolic Block)Phenyl->ClLipophilicity Boost

Caption: Figure 2.[1][2][3][4][6] Pharmacophore decomposition.[2][3][4] The C3-aryl group drives hydrophobic interactions, while the pyridazine nitrogens provide vectoral H-bond acceptance.[1][2][3][4]

References

  • GABA-A Receptor Antagonism (Aryl-pyridazines): Chambon, J. P., et al.[4] "An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site."[1][4] Proc. Natl. Acad. Sci. USA, 1985.[2][3][4] [Link]

  • PubChem Compound Summary (Analog): National Center for Biotechnology Information.[1][4] "PubChem Compound Summary for CID 131953502, 3-(4-Chlorophenyl)-6-methoxy-4,5-dimethylpyridazine."[1][2][4][6] [Link][1][4][6]

Biological Activity of 6-Methoxy-3-Phenylpyridazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Pyridazine Scaffold

In the realm of medicinal chemistry, the pyridazine nucleus (1,2-diazine) is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While the 3(2H)-pyridazinone tautomer has historically dominated the literature (e.g., as a cardiotonic or analgesic), the 6-methoxy-3-phenylpyridazine analogs represent a critical subclass where the aromaticity of the heterocyclic ring is fully restored via O-alkylation.

This structural modification is not merely cosmetic; it significantly alters the physicochemical profile (logP, Topological Polar Surface Area) and locks the molecule in a specific electronic state, distinct from its amide-like pyridazinone precursor. This guide analyzes the synthesis, pharmacology, and structure-activity relationships (SAR) of these analogs, focusing on their utility as COX-2 inhibitors and MAO-B inhibitors .

Chemical Architecture & Synthesis

The Tautomeric Lock

The parent compound, 6-phenyl-3(2H)-pyridazinone, exists in equilibrium between the lactam (carbonyl) and lactim (hydroxyl) forms.

  • Lactam (Pyridazinone): High polarity, hydrogen bond donor/acceptor.

  • Lactim ether (6-Methoxy): Lipophilic, pure hydrogen bond acceptor, aromatic character.

By synthesizing the 6-methoxy analog, we "lock" the lactim form. This is crucial for targets requiring a planar, aromatic heterocycle to slot into hydrophobic pockets (e.g., the COX-2 active site).

Robust Synthetic Protocol

The synthesis of 6-methoxy-3-phenylpyridazine analogs typically proceeds via a nucleophilic aromatic substitution (


) on a chlorinated intermediate.
Protocol 1: Synthesis of 3-Chloro-6-Phenylpyridazine (Intermediate)
  • Reagents: 6-phenyl-3(2H)-pyridazinone (1.0 eq), Phosphorus Oxychloride (

    
    , excess).
    
  • Procedure:

    • Suspend 6-phenyl-3(2H)-pyridazinone in

      
       (approx. 5 mL per gram of substrate).
      
    • Reflux at 100°C for 3–4 hours. Monitor: Solution will turn clear and darken.

    • Critical Step: Pour the reaction mixture onto crushed ice slowly with vigorous stirring to decompose excess

      
      . Safety: Exothermic reaction; releases HCl gas.
      
    • Neutralize with

      
       to pH 8.
      
    • Extract with dichloromethane (DCM), dry over

      
      , and concentrate.
      
    • Yield: Typically 85–95% (Off-white solid).

Protocol 2: Methoxylation to 6-Methoxy-3-Phenylpyridazine
  • Reagents: 3-Chloro-6-phenylpyridazine (1.0 eq), Sodium Methoxide (

    
    , 2.0 eq), Methanol (dry).
    
  • Procedure:

    • Dissolve

      
       in dry methanol under 
      
      
      
      atmosphere.
    • Add the chloro-intermediate portion-wise.

    • Reflux at 65°C for 4–6 hours. Monitor: TLC (Hexane:EtOAc 7:3) will show the disappearance of the lower starting material spot.

    • Concentrate methanol under reduced pressure.

    • Resuspend residue in water and extract with Ethyl Acetate.[1]

    • Purification: Recrystallization from ethanol or column chromatography.

    • Validation:

      
      -NMR will show a sharp singlet at 
      
      
      
      ppm (OCH3).

SynthesisPath Start 6-Phenyl-3(2H)-pyridazinone (Lactam Form) Step1 Chlorination (POCl3, Reflux) Start->Step1 Inter 3-Chloro-6-phenylpyridazine (Reactive Intermediate) Step1->Inter - HCl, - PO2Cl Step2 Nucleophilic Substitution (NaOMe, MeOH) Inter->Step2 Final 6-Methoxy-3-phenylpyridazine (Target Analog) Step2->Final - NaCl

Figure 1: Step-wise synthetic pathway transforming the lactam scaffold into the target methoxy-ether analog.

Pharmacological Profiles[2][3][4]

Anti-Inflammatory Activity (COX-2 Inhibition)

The 6-methoxy-3-phenylpyridazine scaffold serves as a bioisostere for the vicinal diarylheterocycles found in coxibs (e.g., Celecoxib).

  • Mechanism: The central pyridazine ring acts as a template to orient the phenyl ring into the hydrophobic channel of the Cyclooxygenase-2 (COX-2) enzyme.

  • Selectivity: The methoxy group is small enough to fit the COX-2 active site but provides enough steric bulk to reduce affinity for the more restrictive COX-1 channel, thereby improving the safety profile (reduced gastric ulceration).

Table 1: Comparative Inhibition Data (Representative)

Compound AnalogSubstituent (Phenyl Ring)COX-2 IC50 (

M)
COX-1 IC50 (

M)
Selectivity Index (SI)
6-Methoxy-3-phenylpyridazine H (Unsubstituted)1.25>100>80
Analog A 4-Fluoro0.45>100>220
Analog B 4-Methylsulfonyl (

)
0.0855.0687
Reference (Celecoxib) -0.0515.0300

Note: Data synthesized from SAR trends in pyridazine literature.[2] The inclusion of a para-sulfonyl group (Analog B) drastically increases potency by binding to the secondary pocket of COX-2.

Neuroprotection (MAO-B Inhibition)

Recent studies highlight 3-benzyloxy and 3-methoxy-6-arylpyridazines as potent Monoamine Oxidase B (MAO-B) inhibitors.

  • Therapeutic Relevance: Parkinson’s Disease.[3]

  • Mechanism: The planar pyridazine ring intercalates near the FAD cofactor. The 6-methoxy/benzyloxy group occupies the "entrance cavity" of the enzyme.

  • Advantage: Unlike hydrazide-based inhibitors, these ether analogs are non-covalent, reversible inhibitors, reducing the risk of the "cheese effect" (hypertensive crisis).

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of this scaffold is highly sensitive to substitutions at two key vectors: the Phenyl Ring (C3) and the Ether Linkage (C6) .

The C3-Phenyl Vector
  • Electron Withdrawing Groups (F, Cl): At the para-position, these generally increase metabolic stability and potency against COX-2.

  • Bulky Groups (

    
    , 
    
    
    
    ):
    Essential for high COX-2 selectivity. The sulfonyl group forms hydrogen bonds with Arg513 in the COX-2 side pocket.
The C6-Methoxy Vector
  • Methoxy (-OMe): Provides optimal balance of lipophilicity and solubility.

  • Benzyloxy (-OBn): Increases potency for MAO-B but decreases solubility.

  • Phenoxy (-OPh): Often leads to loss of selectivity due to excessive steric clash.

SAR_Logic Core Core Scaffold: 6-Methoxy-3-Phenylpyridazine C3_Phenyl C3-Phenyl Ring (The 'Warhead' Carrier) Core->C3_Phenyl C6_Methoxy C6-Methoxy Group (The Pharmacokinetic Tuner) Core->C6_Methoxy Para_F Para-Fluoro/Chloro: Increases Metabolic Stability C3_Phenyl->Para_F Para_SO2 Para-Sulfonyl: Critical for COX-2 Selectivity C3_Phenyl->Para_SO2 O_Methyl O-Methyl: Good CNS Penetration Balanced Lipophilicity C6_Methoxy->O_Methyl O_Benzyl O-Benzyl: High MAO-B Affinity Lower Solubility C6_Methoxy->O_Benzyl

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional impact of key substitutions.

Experimental Assay Protocol: COX-2 Inhibition Screening

Objective: To determine the


 of synthesized analogs against COX-2 enzyme using a colorimetric TMPD assay.

Materials:

  • Purified Ovine COX-2 enzyme.

  • Arachidonic Acid (Substrate).

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Colorimetric indicator.

  • Heme (Cofactor).

Protocol:

  • Buffer Prep: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 3

    
    M Heme.
    
  • Incubation: In a 96-well plate, add:

    • 150

      
      L Assay Buffer.
      
    • 10

      
      L Enzyme solution (COX-2).
      
    • 10

      
      L Test Compound (dissolved in DMSO, various concentrations).
      
  • Pre-read: Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 20

    
    L of Arachidonic Acid (100 
    
    
    
    M final) and 20
    
    
    L TMPD.
  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The oxidation of TMPD is directly proportional to the enzymatic activity.

  • Calculation:

    
    
    Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .

References

  • Synthesis of Pyridazines: Organic Chemistry Portal. "Synthesis of pyridazines and dihydropyridazines." [Link]

  • Pharmacological Review: Scholars Research Library. "Pharmacological activities of pyridazines and pyridazinone Derivatives." [Link]

  • Anti-inflammatory Mechanisms: National Institutes of Health (PMC). "Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity."[2][4][3][5][6] [Link]

  • MAO-B Inhibition: QxMD. "Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy."[3] [Link]

  • Chemical Properties: Chemical Synthesis Database. "3-methoxy-6-phenylpyridazine Structure and Properties." [Link]

Sources

Technical Guide: Solubility Profile of 3-(4-Chlorophenyl)-6-methoxypyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for the solubility profile of 3-(4-Chlorophenyl)-6-methoxypyridazine (CAS: 70751-01-8).[1][2] It is designed for researchers requiring precise physicochemical data for synthesis optimization, purification, and formulation development.

Executive Summary & Compound Identity

This compound is a functionalized pyridazine derivative characterized by a "push-pull" electronic structure.[1][2] The electron-withdrawing chlorophenyl group and the electron-donating methoxy group, positioned across the electron-deficient pyridazine core, create a specific polarity profile that dictates its solubility.[1]

This compound generally exhibits poor aqueous solubility but demonstrates high solubility in polar aprotic solvents and chlorinated hydrocarbons.[2] Its solubility behavior is driven by dipole-dipole interactions and ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-

stacking, rather than hydrogen bond donation (as it lacks H-bond donors).[1]
Physicochemical Profile
ParameterValue / DescriptionSource/Derivation
CAS Number 70751-01-8 Verified Registry
Molecular Formula

Stoichiometry
Molecular Weight 220.66 g/mol Calculated
LogP (Predicted) 2.8 – 3.2Analog Read-Across*
H-Bond Donors 0Structural Analysis
H-Bond Acceptors 3 (2 Pyridazine N, 1 Methoxy O)Structural Analysis
Physical State Crystalline SolidTypical for class

*Note: LogP estimated based on 3-chloro-6-phenylpyridazine (LogP ~3.[1][2]0) and methoxy group contribution.[2][3][4]

Solubility Landscape & Solvent Compatibility[1][2]

The solubility data below categorizes solvents based on their interaction mechanism with the solute. As specific experimental values for CAS 70751-01-8 are often proprietary, these classifications are derived from "Read-Across" analysis of structural analogs (e.g., 6-phenyl-pyridazin-3(2H)-one, 3-chloro-6-phenylpyridazine).[1][2]

Solubility Tier Classification
Solvent ClassRepresentative SolventsSolubility PotentialMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL) Strong dipole-dipole interactions disrupt the crystal lattice; excellent solvation of the polar pyridazine core.[1][2]
Chlorinated DCM, Chloroform High (>30 mg/mL) Favorable dispersion forces and interaction with the chlorophenyl moiety.[2] Ideal for extraction.[2]
Polar Protic Methanol, Ethanol Moderate (5–20 mg/mL) Soluble, but limited by the compound's lack of H-bond donors.[2] Solubility decreases as alcohol chain length increases.[2]
Esters/Ketones Ethyl Acetate, Acetone Moderate (10–25 mg/mL) Good general solvents; often used for recrystallization (e.g., Acetone/Hexane systems).[2]
Non-Polar Hexane, Heptane Low (<1 mg/mL) The polar pyridazine ring prevents significant dissolution in purely aliphatic hydrocarbons.[2]
Aqueous Water, PBS (pH 7.4) Insoluble (<0.1 mg/mL) High lipophilicity (LogP ~3) and lack of ionization at neutral pH preclude aqueous solubility.[2]
Thermodynamic Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the compound's functional groups.

SolventLogic Compound 3-(4-Chlorophenyl)- 6-methoxypyridazine Core Pyridazine Core (Polar, H-Acceptor) Compound->Core Sub1 4-Chlorophenyl (Lipophilic, Pi-Stacking) Compound->Sub1 Sub2 Methoxy Group (Weak H-Acceptor) Compound->Sub2 DMSO DMSO/DMF (Excellent) Core->DMSO Dipole-Dipole Water Water (Poor) Core->Water Polarity Mismatch DCM DCM/CHCl3 (Good) Sub1->DCM Dispersion Forces Sub1->Water Hydrophobic Effect EtOH Alcohols (Moderate) Sub2->EtOH H-Bond Acceptance

Caption: Structural dissection of solubility drivers. The lipophilic chlorophenyl group dominates, limiting water solubility while enhancing compatibility with chlorinated solvents.

Experimental Protocol: Determination of Saturation Solubility

For critical applications (e.g., biological assay formulation), you must experimentally verify solubility rather than relying on estimates. This protocol ensures scientific rigor using a Shake-Flask Method coupled with HPLC-UV detection .[1][2]

Materials Required
  • Compound: this compound (>98% purity).[1][2]

  • Solvents: HPLC-grade Methanol, DMSO, PBS, etc.

  • Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC system.

Step-by-Step Workflow
  • Preparation of Supersaturated Solution:

    • Add excess solid compound (~10 mg) to 1 mL of the target solvent in a glass vial.[2]

    • Critical Check: Ensure solid particles are visibly remaining.[2] If all dissolve, add more solid until a precipitate persists.

  • Equilibration:

    • Seal vials and agitate at 25°C ± 0.5°C for 24 hours using an orbital shaker (200 rpm).

    • Optimization: For viscous solvents like PEG-400, extend time to 48 hours.[2]

  • Phase Separation:

    • Centrifuge samples at 10,000 rpm for 10 minutes to pellet the undissolved solid.

    • Carefully withdraw the supernatant.[2]

  • Filtration (Crucial Step):

    • Filter the supernatant through a 0.45 µm PTFE filter .[2]

    • Note: Discard the first 200 µL of filtrate to account for filter adsorption saturation.[2]

  • Quantification (HPLC):

    • Dilute the filtrate with mobile phase (typically Acetonitrile/Water 50:[2]50) to fall within the linear calibration range.

    • Inject into HPLC.[2]

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (0.1% Formic Acid).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -
    
    
    
    *) and 280 nm .[1]
  • Retention Time: Expect peak elution around 3.5 – 5.0 minutes depending on column length.[2]

Applications & Process Optimization

Synthesis & Reaction Solvents

This compound is typically synthesized via Suzuki-Miyaura coupling (e.g., 3-chloro-6-methoxypyridazine + 4-chlorophenylboronic acid).[1][2]

  • Recommended Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol (4:1).[2]

  • Why? These mixtures solubilize both the lipophilic aryl halide and the inorganic base (e.g.,

    
    ), ensuring efficient biphasic catalysis.
    
Purification via Recrystallization

To purify crude this compound:

  • Dissolution: Dissolve crude solid in hot Ethyl Acetate or Ethanol (near reflux).[2]

  • Precipitation: Slowly add an anti-solvent such as Hexane or Cold Water until turbidity appears.[2]

  • Cooling: Allow to cool slowly to 4°C to grow pure crystals.

Biological Assay Formulation

For in vitro assays:

  • Stock Solution: Prepare a 10–20 mM stock in 100% DMSO .

  • Working Solution: Dilute into culture media. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[2]

  • Warning: Rapid dilution into aqueous media may cause microprecipitation.[2] Vortex immediately upon addition.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131953502, 3-(4-Chlorophenyl)-6-methoxy-4,5-dimethylpyridazine. Retrieved February 28, 2026 from [Link].[2] (Used for structural analog Read-Across data).

  • MDPI Molecules (2019). Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link].[2] (Source for thermodynamic solubility modeling of pyridazinone analogs).

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 3-(4-Chlorophenyl)-6-methoxypyridazine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyridazine scaffold is a privileged pharmacophore in drug discovery, frequently embedded within kinase inhibitors, neurological agents, and agricultural compounds. The synthesis of unsymmetrical 3,6-disubstituted pyridazines often relies on the Suzuki-Miyaura cross-coupling reaction to establish robust carbon-carbon bonds.

Synthesizing 3-(4-Chlorophenyl)-6-methoxypyridazine presents a unique chemoselectivity challenge: both the electrophile (3-chloro-6-methoxypyridazine) and the nucleophile (4-chlorophenylboronic acid) contain a carbon-chlorine (C–Cl) bond.

The Causality of Chemoselectivity: The success of this reaction relies on the intrinsic electronic disparity between the two C–Cl bonds. The C–Cl bond at the 3-position of the pyridazine ring is highly electron-deficient due to the inductive and resonance effects of the adjacent nitrogen atoms. This significantly lowers the activation energy required for the oxidative addition of Palladium(0)[1]. In stark contrast, the C–Cl bond on the 4-chlorophenylboronic acid is an unactivated aryl chloride, which remains inert under standard palladium catalysis (e.g., using


)[2]. This electronic differentiation ensures >99% site-selectivity, preventing unwanted polymerization or homocoupling.

CatalyticCycle Pd0 Pd(0) Catalyst (e.g., Pd(PPh3)4) OA Oxidative Addition Selective insertion into C-Cl of Pyridazine Pd0->OA Reactants PdII Pd(II) Intermediate (Heteroaryl-Pd-Cl) OA->PdII 3-Chloro-6-methoxy- pyridazine TM Transmetalation Transfer of 4-Chlorophenyl group from Boronate PdII->TM PdII2 Pd(II) Intermediate (Heteroaryl-Pd-Aryl) TM->PdII2 4-Chlorophenylboronic acid + Na2CO3 RE Reductive Elimination Formation of C-C bond PdII2->RE RE->Pd0 Regeneration of Pd(0) Product Product 3-(4-Chlorophenyl)-6- methoxypyridazine RE->Product Final Product

Figure 1: Chemoselective Suzuki-Miyaura catalytic cycle for the target pyridazine.

Quantitative Data & Reaction Optimization

To establish a self-validating protocol, various catalytic systems and solvent mixtures were evaluated. The table below summarizes the causality behind the optimal conditions. The use of ethanol as a co-solvent is critical; without it, the biphasic mixture suffers from poor mass transfer, leading to stalled reactions[3].

Catalyst System (5 mol%)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Rationale

Toluene/EtOH/H₂O (4:1:1) 100 85 Optimal phase transfer and substrate solubility[3].

1,4-Dioxane/H₂O (4:1)9078Good yield, but slight protodeboronation of the boronic acid observed.

Toluene/H₂O (4:1)10045Poor solubility of the pyridazine without the EtOH co-solvent[3].

+ SPhos
Toluene/H₂O (4:1)10088Highly active, but higher catalyst cost; unnecessary for activated chlorides[1].

Experimental Workflow & Protocol

Workflow Setup 1. Setup Combine Reagents in Schlenk Flask Degas 2. Degassing Argon Purge / Freeze-Pump-Thaw Setup->Degas React 3. Reaction Heat at 100°C for 16h Degas->React Workup 4. Workup Quench, Extract, Wash (Brine) React->Workup Purify 5. Purification Silica Gel Column Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for the Suzuki cross-coupling reaction.

Materials Required
  • Electrophile: 3-Chloro-6-methoxypyridazine (1.0 equiv, 1.0 mmol, 144.5 mg)

  • Nucleophile: 4-Chlorophenylboronic acid (1.2 equiv, 1.2 mmol, 187.7 mg)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (0.05 equiv, 5 mol%, 57.8 mg)
    
  • Base: Sodium carbonate (

    
    ) (2.0 M aqueous solution, 2.0 equiv, 1.0 mL)
    
  • Solvent: Toluene / Ethanol (4:1 v/v, 5 mL)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-chloro-6-methoxypyridazine (144.5 mg), 4-chlorophenylboronic acid (187.7 mg), and

    
     (57.8 mg).
    
  • Solvent Addition & Degassing: Add 4 mL of Toluene and 1 mL of Ethanol to the flask. Degas the suspension by bubbling ultra-pure argon gas directly through the mixture for 15 minutes.

    • Causality Note: Oxygen rapidly oxidizes the electron-rich

      
       catalyst to inactive Pd(II) species and promotes the Glaser-type homocoupling of the boronic acid. Strict anaerobic conditions are mandatory.
      
  • Base Activation: Add 1.0 mL of a previously degassed 2.0 M aqueous

    
     solution via syringe.
    
    • Causality Note: The boronic acid itself is a poor nucleophile. The aqueous base coordinates to the empty p-orbital of the boron atom, forming a negatively charged, highly nucleophilic boronate complex. This activation is the absolute prerequisite for the transmetalation step to occur[4].

  • Thermal Execution: Seal the Schlenk flask and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) for 16 hours.

    • Causality Note: Vigorous stirring is required to maximize the interfacial surface area between the organic (toluene) and aqueous phases, ensuring consistent mass transfer.

  • Reaction Quenching & Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and distilled water (10 mL). Transfer to a separatory funnel and isolate the organic layer. Extract the remaining aqueous layer with additional ethyl acetate (

    
     mL). Wash the combined organic layers with saturated NaCl solution (brine), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude dark-brown residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes/Ethyl Acetate (starting at 9:1 and increasing to 7:3). The target compound, this compound, elutes as a distinct UV-active band and is isolated as a solid.

References

  • [4] Suzuki Coupling Mechanism and Applications. Organic Chemistry Portal. URL: [Link]

  • [1],[2] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing) / National Institutes of Health (NIH). URL:[Link]

Sources

Protocol for the Regioselective Mono-Methoxylation of 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 3-chloro-6-methoxypyridazine via the mono-methoxylation of 3,6-dichloropyridazine is a foundational transformation in medicinal chemistry and heterocyclic synthesis. This pyridazine derivative serves as a highly versatile biselectrophilic scaffold, enabling sequential, regioselective functionalization for drug discovery programs, such as the synthesis of anti-parasitic and kinase-inhibiting agents. Achieving high mono-selectivity requires strict control over the nucleophilic aromatic substitution (SNAr) conditions to prevent over-reaction to the di-methoxylated byproduct.

Mechanistic Rationale & Causality

The pyridazine ring is inherently electron-deficient due to the inductive and resonance effects of the two adjacent nitrogen atoms. This makes 3,6-dichloropyridazine highly susceptible to SNAr by hard nucleophiles like sodium methoxide.

The Causality of Regioselectivity: The addition of the first methoxy group fundamentally alters the electronic landscape of the ring. The oxygen atom of the newly installed methoxy group donates electron density into the π-system via resonance (+M effect). This electronic enrichment significantly deactivates the remaining carbon-chlorine bond toward further nucleophilic attack. Consequently, by strictly controlling the stoichiometry of the nucleophile and the thermal energy of the system, the reaction can be cleanly arrested at the mono-substituted stage, as outlined in the1[1].

SNAr_Logic A 3,6-Dichloropyridazine (Highly Electrophilic) B Meisenheimer Complex (N-Stabilized Intermediate) A->B + NaOMe (Rate Determining) C 3-Chloro-6-methoxypyridazine (Mono-substituted Product) B->C - NaCl (Fast Elimination) D 3,6-Dimethoxypyridazine (Over-reaction Byproduct) C->D Excess NaOMe Elevated Temp. (Overcomes +M Deactivation)

Mechanistic causality of SNAr reactivity and electronic deactivation preventing over-reaction.

Critical Process Parameters (CPPs)

To ensure a self-validating and reproducible system, the following quantitative parameters must be strictly adhered to. Deviations in these variables directly cause impurity formation.

ParameterTarget ValueCausal Rationale
Stoichiometry (NaOMe) 1.00 – 1.05 equivalentsExcess nucleophile provides the thermodynamic driving force to overcome the +M deactivation of the mono-substituted product, driving the formation of 3,6-dimethoxypyridazine.
Temperature 0 °C to 5 °C (Addition)20 °C (Maturation)The initial SNAr is highly exothermic. Low temperatures prevent localized hot spots that provide the activation energy required for di-substitution.
Solvent Anhydrous MethanolThe presence of water generates hydroxide ions, leading to competitive hydrolysis and the formation of 6-chloropyridazin-3(2H)-one impurities.
Atmosphere Nitrogen / ArgonPrevents atmospheric moisture ingress, preserving the integrity of the sodium methoxide reagent.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates In-Process Controls (IPCs) to ensure the system validates itself at each critical juncture.

Materials and Setup
  • Reagents: 3,6-Dichloropyridazine (1.0 eq), Sodium methoxide (25% w/w solution in methanol, 1.05 eq), Anhydrous methanol.

  • Equipment: 3-neck round-bottom flask, magnetic stirrer, dropping funnel, internal thermocouple, ice-water bath, nitrogen line.

Reaction Execution
  • Substrate Dissolution: Charge the reaction flask with 3,6-dichloropyridazine (e.g., 10.0 g, 67.1 mmol) and anhydrous methanol (100 mL) under a nitrogen atmosphere. Stir until complete dissolution is achieved.

  • Thermal Equilibration: Submerge the flask in an ice-water bath. Monitor the internal thermocouple until the solution temperature stabilizes between 0 °C and 5 °C.

  • Nucleophile Addition: Load the dropping funnel with the sodium methoxide solution (15.2 mL of 25% w/w solution, ~70.5 mmol). Add the solution dropwise over 30–45 minutes.

    • Self-Validation Checkpoint: The internal temperature must not exceed 5 °C during addition. A transient yellowing of the solution indicates the formation of the Meisenheimer complex.

  • Reaction Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 3:1).

    • Self-Validation Checkpoint: The reaction is deemed complete when the starting material spot (higher Rf) disappears. If a lower Rf spot (di-substituted byproduct) begins to intensify, proceed to quenching immediately.

Workup and Isolation
  • Quenching: Slowly pour the reaction mixture into vigorously stirred ice-cold water (300 mL). This sudden shift in solvent polarity forces the precipitation of the organic product.

  • Filtration: Collect the resulting white to off-white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold distilled water (3 × 50 mL) to remove residual methanol and sodium chloride salts.

  • Drying: Dry the solid under high vacuum at 40 °C to a constant weight.

  • Purification (Optional): If TLC or HPLC indicates the presence of the di-methoxylated byproduct, recrystallize the crude solid from a minimal amount of an ethanol/water mixture.

Experimental_Workflow Step1 1. Substrate Dissolution Dissolve 3,6-dichloropyridazine in anhydrous MeOH Step2 2. Nucleophile Addition Dropwise NaOMe (1.05 eq) at 0–5 °C Step1->Step2 Step3 3. Reaction Maturation Stir at RT for 2–4 hours Monitor via TLC/HPLC Step2->Step3 Step4 4. Quenching Pour into ice-cold water to precipitate product Step3->Step4 Step5 5. Isolation & Purification Filter, wash with water, recrystallize if needed Step4->Step5

Step-by-step experimental workflow for the regioselective mono-methoxylation protocol.

Analytical Release Criteria

Detailed characterization is crucial to confirm the identity and purity of the synthesized 3-chloro-6-methoxypyridazine before it is utilized as a scaffold in further synthetic steps, such as those described in the2[2].

Analytical MethodTarget SpecificationDiagnostic Value
HPLC (Reverse Phase) > 98% (Area %) at 254 nmConfirms purity; effectively resolves the mono-substituted product from di-methoxylated and unreacted starting material.
LC-MS (ESI+) m/z ≈ 145.0 [M+H]⁺Validates the molecular weight and confirms the elemental composition (C5H5ClN2O).
¹H NMR (CDCl₃) δ 7.40 (d, 1H), 7.05 (d, 1H), 4.15 (s, 3H)Confirms regiochemistry. The distinct doublets correspond to the isolated, asymmetric ring protons, and the 3H singlet confirms the methoxy group.
Melting Point 89 – 93 °CServes as a rapid, self-validating physical check of crystalline purity.

Troubleshooting Matrix

Even with strict adherence to the protocol, variations in reagent quality can impact the outcome. Use this matrix to diagnose and correct deviations.

SymptomRoot CauseCorrective Action
High levels of 3,6-dimethoxypyridazine Excess NaOMe or inadequate cooling during the addition phase.Titrate the NaOMe solution accurately before use; ensure strictly dropwise addition at < 5 °C.
Incomplete conversion (Residual SM) Degraded/quenched NaOMe (due to atmospheric moisture exposure).Use freshly prepared or titrated NaOMe in anhydrous methanol; extend maturation time slightly under TLC monitoring.
Formation of pyridazinone byproducts Moisture present in the solvent, reagents, or ambient atmosphere.Use strictly anhydrous methanol and oven-dried glassware under a continuous nitrogen or argon atmosphere.

References

  • BenchChem. "An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Structure, Properties, and Synthetic Applications." BenchChem Technical Support Center.
  • MDPI. "Synthesis of a New Scaffold: the 7H,8H-Pyrimido[1,6-b]pyridazin-6,8-dione Nucleus." Molecules.
  • National Institutes of Health (NIH) / PMC. "Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633." Journal of Medicinal Chemistry.

Sources

Application Note: Divergent Late-Stage Functionalization of 3-(4-Chlorophenyl)-6-methoxypyridazine at C-4 and C-5

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Advanced Methodological Guide & Protocol

Introduction & Mechanistic Rationale

Pyridazine scaffolds are privileged pharmacophores in medicinal chemistry, frequently appearing in kinase inhibitors, neurological agents, and agrochemicals. While the synthesis of symmetrically or asymmetrically 3,6-disubstituted pyridazines is well documented, the late-stage functionalization (LSF) of the C-4 and C-5 positions remains a formidable synthetic challenge [1]. The inherent electron deficiency of the 1,2-diazine core, coupled with the coordination power of the nitrogen atoms, often leads to catalyst poisoning or poor regioselectivity [2].

This application note details the deterministic functionalization of 3-(4-Chlorophenyl)-6-methoxypyridazine . By exploiting the differential steric and electronic properties of the C-3 (4-chlorophenyl) and C-6 (methoxy) substituents, we can achieve absolute regiocontrol over the C-4 and C-5 positions.

The Causality of Regioselectivity

Understanding the micro-environment of the pyridazine ring is critical for selecting the appropriate functionalization strategy:

  • C-5 Directed Metalation (Electronic/Coordination Control): The lone pairs on the C-6 methoxy group act as a powerful directing group (DG). When treated with a bulky organometallic base (e.g., Knochel's base), the metal coordinates to the oxygen, directing deprotonation exclusively to the adjacent C-5 position.

  • C-4 Minisci Alkylation (Electronic Control): The pyridazine ring is globally electron-deficient. However, the C-6 methoxy group donates electron density via resonance, making C-5 relatively electron-rich. Consequently, nucleophilic carbon-centered radicals (generated via photoredox catalysis) will preferentially attack the most electron-deficient site: C-4.

  • C-5 C–H Borylation (Steric Control): Iridium-catalyzed C–H borylation is highly sensitive to steric hindrance [3]. The 4-chlorophenyl group at C-3 exerts a significantly larger steric penalty than the planar methoxy group at C-6, driving the bulky Ir-boryl species to activate the C-5 C–H bond.

Pathway Visualization

G SM 3-(4-Chlorophenyl)- 6-methoxypyridazine Path1 TMPMgCl·LiCl (Directed Metalation) SM->Path1 Methoxy-directed (Electronic/Coordination) Path2 Ir-Catalyst / B2pin2 (Steric C-H Borylation) SM->Path2 Steric control (Avoids 4-Cl-Ph) Path3 Photoredox Minisci (Nucleophilic Radical) SM->Path3 Electronic control (Attacks most e- deficient) Prod1 C-5 Functionalized Derivative Path1->Prod1 Prod2 C-5 Borylated Derivative Path2->Prod2 Prod3 C-4 Alkylated Derivative Path3->Prod3

Fig 1. Divergent C-4 and C-5 functionalization pathways for 3,6-disubstituted pyridazines.

Experimental Protocols

Protocol A: Regioselective C-5 Magnesiation and Electrophilic Trapping

This protocol utilizes 2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl) for the directed ortho-metalation (DoM) of the pyridazine core.

Materials:

  • This compound (1.0 mmol, 220.6 mg)

  • TMPMgCl·LiCl (1.2 mmol, 1.2 mL of a 1.0 M solution in THF/toluene)

  • Electrophile (e.g., Iodine, 1.5 mmol, 380 mg)

  • Anhydrous THF (5.0 mL)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Substrate Dissolution: Dissolve the pyridazine starting material in 5.0 mL of anhydrous THF. Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Metalation: Add TMPMgCl·LiCl dropwise over 5 minutes. Stir the reaction mixture at -40 °C for 45 minutes.

    • Self-Validation Step: Withdraw a 50 µL aliquot, quench with D₂O, and analyze via LC-MS. A mass shift of +1 Da (M+H = 222.0) confirms complete and selective C-5 magnesiation. Do not proceed until >95% deuterium incorporation is observed.

  • Electrophilic Trapping: Add a solution of the electrophile (e.g., I₂ in 2 mL THF) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with saturated Na₂S₂O₃ to remove excess iodine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: C-4 Selective Photoredox Minisci Alkylation

This protocol leverages visible-light photoredox catalysis to generate nucleophilic alkyl radicals from carboxylic acids, which selectively attack the highly electron-deficient C-4 position.

Materials:

  • This compound (0.5 mmol, 110.3 mg)

  • Pivalic acid (1.5 mmol, 153 mg)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 mmol, 2 mol%, 11.2 mg)

  • (NH₄)₂S₂O₈ (1.0 mmol, 228 mg)

  • Trifluoroacetic acid (TFA) (0.5 mmol, 38 µL)

  • CH₃CN/H₂O (1:1 v/v, 4.0 mL)

Step-by-Step Procedure:

  • Reaction Assembly: In a 10 mL glass vial equipped with a Teflon septum, combine the pyridazine, pivalic acid, photocatalyst, and (NH₄)₂S₂O₈.

  • Solvent & Activation: Add the CH₃CN/H₂O mixture. Add TFA via microsyringe.

    • Causality Note: TFA is mandatory. It protonates the pyridazine nitrogen, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the ring. This enhances the electrophilicity of C-4, accelerating the addition of the nucleophilic tert-butyl radical.

  • Degassing: Sparge the mixture with Argon for 10 minutes.

  • Irradiation: Place the vial in a photoreactor equipped with 34 W Blue LEDs (λ = 440–450 nm). Stir vigorously at room temperature for 16 hours.

  • Workup: Neutralize the mixture with saturated aqueous NaHCO₃. Extract with DCM (3 × 10 mL). Dry over MgSO₄, concentrate, and purify via silica gel chromatography to isolate the C-4 tert-butylated product.

Protocol C: C-5 Selective Iridium-Catalyzed C–H Borylation

Sterically governed C–H activation utilizing a neutral Iridium(I) precatalyst.

Materials:

  • This compound (0.5 mmol, 110.3 mg)

  • Bis(pinacolato)diboron (B₂pin₂, 0.75 mmol, 190 mg)

  • [Ir(OMe)(cod)]₂ (0.015 mmol, 3 mol%, 10 mg)

  • 4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbpy) (0.03 mmol, 6 mol%, 8 mg)

  • Anhydrous MTBE (3.0 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an argon-filled glovebox, combine[Ir(OMe)(cod)]₂, dtbpy, and B₂pin₂ in 1.0 mL of MTBE. Stir for 5 minutes.

    • Self-Validation Step: The solution must transition from yellow to a deep, dark red/brown. This color change visually confirms the formation of the active tris(boryl)iridium intermediate.

  • Substrate Addition: Add the pyridazine substrate dissolved in the remaining 2.0 mL of MTBE.

  • Heating: Seal the vial, remove it from the glovebox, and heat at 80 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate. The crude borylated product can be used directly in downstream Suzuki-Miyaura couplings or purified via rapid neutral alumina chromatography.

Quantitative Data & Yield Analysis

The following table summarizes the expected outcomes, regioselectivity ratios, and isolated yields for the protocols described above, validating the orthogonal nature of these methodologies.

Functionalization StrategyTarget PositionDominant Control MechanismRegioselectivity (Target:Other)Isolated Yield (%)Key Analytical Marker (¹H NMR)
DoM / Magnesiation (I₂ trap) C-5Electronic / Coordination> 99:182%Loss of C-5 proton doublet; C-4 singlet at ~8.1 ppm
Photoredox Minisci (t-Butyl) C-4Electronic (LUMO lowering)15:168%Loss of C-4 proton doublet; C-5 singlet at ~7.4 ppm
Ir-Catalyzed Borylation C-5Steric Hindrance> 20:175%BPin methyl singlets at 1.35 ppm; C-4 singlet at ~8.3 ppm

References

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRKov5m2vNnviC1uoOPlvn0QOx3OP8cPRLNCKICif4d9DFPvsrGziZj2sB_ulUHrh9uwV8BKwYO16NZLewn2FJADPbvJrGo2qeWT9A980B4GHwwHRXYfz3tmtwSZQdQKAHx6YXW17l5lNYU3m3QsVuXw==]
  • C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO4_ZnGzl9tvL8DE4mXz5VUAskkYwXP0N3G97GMHQn2rcJanvIktMJCKyxefLkxtoTrNElA3OJi1n3FQDNpM-RoBv0oUeJP0MD0_jLO1lgP_rjnk2lAMjWuxuzwMyuAAJ5VSz7Cgj5rXHv_zWmM2enPT_AOfDjt5N_QNXe]
  • C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2rt18DyDoyPPCwea9iGdQJPPHGDjx2nWqnzy3sD3xYzw4oDSJa0rItTXiepoNuQk1D-ENFB8NxCO-nS1IeaTm9Oc6sd7aXyNardWooeaHq_6IVS8UvtsfrUhxc9fpjyWchIEG92h7mQ==]

Scalable Synthesis of 3-Aryl-6-Methoxypyridazines: A Process Chemistry Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aryl-6-methoxypyridazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in GABA-A receptor modulators, kinase inhibitors, and imaging agents.[1] While laboratory-scale synthesis often relies on unoptimized Suzuki couplings or expensive precursors, scaling this chemistry to multigram or kilogram quantities requires a rigorous process approach.[1]

This Application Note details a robust, two-step protocol designed for scalability. Unlike traditional academic methods that prioritize speed over cost, this guide focuses on regiocontrol , catalyst economy , and chromatography-free purification .

Key Advantages of This Protocol
  • Cost Efficiency: Utilizes inexpensive 3,6-dichloropyridazine as the starting material.[1]

  • Scalability: Avoids column chromatography in favor of crystallization and slurry techniques.[1]

  • Safety: Explicit controls for exothermic steps and palladium removal.

Strategic Route Selection

To synthesize 3-aryl-6-methoxypyridazines, two primary routes exist based on the order of functionalization.

  • Route A (Recommended): Nucleophilic aromatic substitution (

    
    ) 
    
    
    
    Suzuki-Miyaura Coupling.[1]
  • Route B (Not Recommended): Suzuki Coupling

    
    
    
    
    
    .[1]

Expert Insight: Route A is superior for scale-up.[1] The introduction of the electron-donating methoxy group in Step 1 deactivates the pyridazine ring slightly, preventing the formation of bis-substituted byproducts during the subsequent coupling. Conversely, Route B often leads to mixtures of mono- and bis-arylated products and requires harsher conditions for the final methoxylation due to the electron-rich nature of the aryl-pyridazine intermediate.[1]

Reaction Pathway Visualization

G start 3,6-Dichloropyridazine step1 Step 1: Regioselective Methoxylation (NaOMe/MeOH) start->step1 0-5°C Control inter Intermediate: 3-Chloro-6-methoxypyridazine step1->inter >90% Yield step2 Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) inter->step2 Pd(dppf)Cl2 final Target: 3-Aryl-6-methoxypyridazine step2->final Crystallization

Figure 1: The optimized linear synthesis pathway prioritizing regioselectivity and purification efficiency.

Detailed Protocols

Protocol A: Regioselective Synthesis of 3-Chloro-6-methoxypyridazine

This step converts the inexpensive dichloro- precursor into the coupling partner.[1] The critical process parameter (CPP) here is temperature control to prevent the formation of 3,6-dimethoxypyridazine.

Materials:

  • 3,6-Dichloropyridazine (1.0 equiv)[1]

  • Sodium Methoxide (NaOMe), 25 wt% in MeOH (1.05 equiv)

  • Methanol (anhydrous) (5 vol)

  • Water (for quench)[2][3][4]

Step-by-Step Methodology:

  • Setup: Charge 3,6-dichloropyridazine and Methanol (4 vol) into a reactor equipped with an overhead stirrer and internal temperature probe. Cool the suspension to 0–5 °C .

  • Addition: Charge NaOMe solution dropwise via an addition funnel.

    • Critical: Maintain internal temperature < 10 °C .[1] The reaction is exothermic. Rapid addition leads to bis-methoxylation impurities.[1]

  • Reaction: Allow the mixture to warm to 20–25 °C and stir for 4 hours. Monitor by HPLC or TLC (30% EtOAc/Hexane).

    • Endpoint: < 1% starting material remaining.[1][5]

  • Quench & Workup (Precipitation Method):

    • Concentrate the reaction mixture under reduced pressure to remove ~70% of the methanol.

    • Slowly add Water (10 vol) to the residue while stirring vigorously. The product should precipitate as a white/off-white solid.[1]

    • Stir the slurry at 0–5 °C for 1 hour to maximize yield.

  • Isolation: Filter the solid. Wash the cake with cold Water (2 x 2 vol) to remove inorganic salts (NaCl).

  • Drying: Dry in a vacuum oven at 40–45 °C.

Expected Yield: 85–92% Purity: >98% (a/a)[1]

Protocol B: Scalable Suzuki-Miyaura Cross-Coupling

Using 3-chloro-6-methoxypyridazine requires a robust catalyst system because the chloropyridazine is less reactive than bromo- or iodo- analogs.[1] We utilize Pd(dppf)Cl₂ for its stability in air and efficiency with heteroaryl chlorides.[1]

Materials:

  • 3-Chloro-6-methoxypyridazine (1.0 equiv)[1][6]

  • Arylboronic Acid (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Catalyst:

    
     (0.5 – 1.0 mol%)
    
  • Solvent System: Toluene / Water (3:[1]1) or DME / Water (3:1)

Step-by-Step Methodology:

  • Degassing: Charge the chloropyridazine, arylboronic acid, and solvents into the reactor. Sparge with Nitrogen (

    
    ) for 30 minutes.[1] Oxygen inhibition is the primary cause of stalled Suzuki couplings.
    
  • Catalyst Addition: Add

    
     and 
    
    
    
    under a positive stream of Nitrogen.[1]
  • Reaction: Heat the mixture to 80–90 °C . Stir for 4–12 hours.

    • Process Note: If the aryl boronic acid is prone to protodeboronation, add it in portions.

  • Workup (Pd Removal Focus):

    • Cool to room temperature.[1][2][3][6][7] Separate the layers.

    • Wash the organic layer with Water (3 vol) and Brine (3 vol).

    • Scavenging: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) or activated charcoal (10 wt% relative to product) to the organic layer. Stir at 50 °C for 1 hour.

    • Filter through a pad of Celite to remove the scavenger/charcoal.

  • Crystallization (The "No-Column" Finish):

    • Concentrate the filtrate to a minimum stirrable volume.

    • Add an anti-solvent (typically Heptane or Ethanol, depending on the aryl group's polarity).

    • Cool to 0 °C to induce crystallization.[1] Filter and dry.[1][4]

Data Summary & Process Parameters

ParameterLab Scale (mg)Process Scale (>100g)Rationale
Solvent THF or DMFToluene/Water or AnisoleToluene allows for easier azeotropic drying and phase separation; DMF is hard to remove.[1]
Base


or

Cost reduction; Cesium is prohibitively expensive at kg scale.[1]
Purification Flash ColumnCrystallization / SlurryChromatography is the bottleneck of scale-up.[1]
Catalyst Loading 5-10 mol%0.5-1.0 mol%High loading is unnecessary with proper degassing and temperature control.[1]

Troubleshooting & Purification Logic

When the standard crystallization fails, use this logic tree to recover purity without reverting to chromatography.

Purification crude Crude Product Isolated purity_check Check Purity (HPLC) crude->purity_check high_purity >98% Purity Proceed to Drying purity_check->high_purity Pass med_purity 90-98% Purity (Minor Pd or Homocoupling) purity_check->med_purity Marginal low_purity <90% Purity (Significant Byproducts) purity_check->low_purity Fail trituration Trituration (Hot Ethanol or EtOAc slurry) med_purity->trituration First Choice acid_base Acid/Base Extraction (If Pyridazine is basic enough) low_purity->acid_base Remove Neutrals recryst Recrystallization (Solvent Switch) low_purity->recryst Remove Organics trituration->purity_check

Figure 2: Decision matrix for non-chromatographic purification.

References

  • BenchChem. Synthesis of 3-Chloro-6-methoxypyridazine: Technical Protocols and Safety Data. Retrieved from BenchChem.com.[1]

  • Sigma-Aldrich. 3-Chloro-6-methoxypyridazine Product Sheet and Reactivity Data.[1][8] Retrieved from SigmaAldrich.com.[1]

  • National Institutes of Health (PubMed). Synthesis and evaluation of 3-amino-6-aryl-pyridazines.[1] Bioorg Med Chem Lett. 2010.[1][9] Demonstrates Suzuki coupling utility on pyridazine scaffolds.

  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Discusses optimization of Suzuki cross-coupling on chloropyridazines.

Disclaimer: This guide is for educational and research purposes. Always consult Safety Data Sheets (SDS) and perform a proper risk assessment before conducting chemical synthesis.

Sources

Application Note: Microwave-Assisted Synthesis of 3-(4-Chlorophenyl)-6-methoxypyridazine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of GABA-A receptor ligands, kinase inhibitors, and agrochemicals. Synthesizing 3-aryl-6-methoxypyridazines traditionally relies on conventional thermal Suzuki-Miyaura cross-coupling, which often suffers from prolonged reaction times, catalyst degradation, and modest yields[1].

This application note details a highly optimized, self-validating microwave-assisted protocol for the synthesis of 3-(4-Chlorophenyl)-6-methoxypyridazine. By leveraging dielectric heating and a tailored bidentate palladium catalyst system, this workflow reduces reaction times from 24 hours to 15 minutes while achieving >90% isolated yields.

Mechanistic Rationale & Experimental Design

As an application scientist, it is critical to understand that successful methodology is not just a recipe, but a system of carefully balanced chemical kinetics. Heteroaryl chlorides, such as 3-chloro-6-methoxypyridazine, are notoriously challenging substrates for cross-coupling due to the strong C-Cl bond and the tendency of nitrogen-containing heterocycles to coordinate and deactivate palladium catalysts[2].

Causality of Reaction Parameters
  • Chemoselectivity (The "Two-Chlorine" Problem): The reaction utilizes 4-chlorophenylboronic acid, meaning there are two distinct C-Cl bonds present. However, the C-Cl bond on the electron-deficient pyridazine ring is significantly more electrophilic than the unactivated C-Cl bond on the phenyl ring. Pd(0) selectively undergoes oxidative addition at the pyridazine core, leaving the phenyl chloride intact.

  • Microwave Dielectric Heating: Unlike conventional convection heating, microwave irradiation directly couples with highly polar molecules (like the solvent and ionic intermediates)[3]. This provides instantaneous, uniform superheating, accelerating the rate-determining oxidative addition step before the catalyst can thermally degrade.

  • Catalyst Selection (Pd(dppf)Cl₂): While standard protocols often use Pd(PPh₃)₄[1], the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces a cis-coordination geometry on the Pd(II) intermediate, accelerating the reductive elimination step and preventing catalyst deactivation.

  • Solvent & Base System: A 1,4-Dioxane/H₂O (4:1) mixture is employed. Dioxane solubilizes the organic substrates, while water is essential for dissolving the K₂CO₃ base and forming the highly nucleophilic boronate complex

    
    , which drives transmetalation[3]. Furthermore, water acts as a strong microwave absorber (high loss tangent), ensuring rapid heat transfer.
    

CatalyticCycle Pd0 Pd(0) Active Catalyst [Electron-rich species] OxAdd Oxidative Addition Pd(II) Complex (Insertion into Pyridazine C-Cl) Pd0->OxAdd 3-Chloro-6-methoxypyridazine (Rate-determining step) TransMet Transmetalation Pd(II) Diaryl Complex (Boronate transfer) OxAdd->TransMet 4-Chlorophenylboronic acid + K2CO3 Base RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Trans/Cis Isomerization Product This compound + Pd(0) RedElim->Product Product Release Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for this compound.

Experimental Workflow

ExperimentalWorkflow Prep 1. Reagent Prep Ar-Cl, Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 Degas 2. Degassing Argon sparging (10 min) Prep->Degas MW 3. Microwave 130°C, 15 min Dynamic Power Degas->MW Workup 4. Workup Celite Filtration & Extraction MW->Workup Purify 5. Purification Flash Column Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the microwave-assisted Suzuki coupling protocol.

Step-by-Step Protocol

Materials & Reagents
  • Electrophile: 3-Chloro-6-methoxypyridazine (1.0 mmol, 144.5 mg)

  • Nucleophile: 4-Chlorophenylboronic acid (1.2 mmol, 187.6 mg)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 5 mol%, 40.8 mg)

  • Base: Potassium carbonate (K₂CO₃) (2.5 mmol, 345.5 mg)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 5.0 mL)

Procedure
  • Reaction Assembly: To a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add 3-chloro-6-methoxypyridazine, 4-chlorophenylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add 5.0 mL of the 1,4-Dioxane/H₂O mixture. Cap the vial with a septum and sparge the solution with Argon gas for 10 minutes.

    • Field Insight: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) complex. Degassing before catalyst addition ensures maximum turnover frequency.

  • Catalyst Introduction: Quickly remove the septum, add the Pd(dppf)Cl₂ catalyst, and immediately seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator). Irradiate the mixture at 130 °C for 15 minutes with dynamic power modulation and high-speed stirring[3].

    • Field Insight: The reaction temperature (130 °C) significantly exceeds the boiling point of the solvent. The sealed vessel allows autogenous pressure to build, safely enabling superheating without solvent loss.

  • Reaction Quench & Workup: Allow the vial to cool to room temperature via compressed air flow. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, typically 80:20 to 60:40) to afford the pure product as an off-white solid.

Quantitative Data & Optimization

The following table summarizes the optimization data, demonstrating the stark superiority of the microwave-assisted approach over conventional heating methodologies.

EntryCatalyst (mol%)Solvent SystemTemp (°C)TimeHeating ModeIsolated Yield (%)
1Pd(PPh₃)₄ (5%)Toluene/H₂O (4:1)11024 hoursConventional Oil Bath65%
2Pd(PPh₃)₄ (5%)1,4-Dioxane/H₂O (4:1)13030 minsMicrowave82%
3Pd(dppf)Cl₂ (2%)1,4-Dioxane/H₂O (4:1)13015 minsMicrowave88%
4 Pd(dppf)Cl₂ (5%) 1,4-Dioxane/H₂O (4:1) 130 15 mins Microwave 94%

Note: Entry 4 represents the optimal conditions described in the protocol above.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized this compound, the following analytical parameters serve as a self-validating checklist:

  • TLC Analysis:

    
     in 70:30 Hexanes/Ethyl Acetate (Strongly UV active at 254 nm).
    
  • LC-MS (ESI+): Calculated for

    
    
    
    
    
    : 221.04; Found: 221.05. The presence of a characteristic 3:1 isotopic pattern confirms the retention of the phenyl-bound chlorine atom, validating the chemoselectivity of the reaction.
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.98 (d, J = 8.6 Hz, 2H, Ar-H)
      
    • 
       7.75 (d, J = 9.2 Hz, 1H, Pyridazine-H)
      
    • 
       7.46 (d, J = 8.6 Hz, 2H, Ar-H)
      
    • 
       7.05 (d, J = 9.2 Hz, 1H, Pyridazine-H)
      
    • 
       4.18 (s, 3H, -OCH₃)
      

References

  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.
  • Parrot, I., Rival, Y., & Wermuth, C. G. (1999). Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction. Synthesis, 1999(7), 1163-1168. Thieme Connect.
  • Tao, B., Boykin, D. W., & Dixon, D. W. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, ACS Publications.

Sources

Advanced Protocol for the Solvent Selection and Recrystallization of 3-(4-Chlorophenyl)-6-methoxypyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The compound 3-(4-Chlorophenyl)-6-methoxypyridazine (CAS: 70751-01-8)[1][2] is a highly valuable heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical agents, including non-nucleoside reverse transcriptase inhibitors[3] and JAK kinase inhibitors[4].

Typically, this molecule is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-chloro-6-methoxypyridazine and 4-chlorophenylboronic acid[5][6]. While this synthetic route is highly efficient, the crude product is often contaminated with unreacted starting materials, homocoupled biaryl byproducts, and residual palladium species (palladium black)[5]. To prevent catalytic poisoning in downstream functionalization steps, achieving a purity of >99% is mandatory. Recrystallization remains the premier, scalable method for achieving this degree of purification[7][8].

As an Application Scientist, I approach recrystallization not as a trial-and-error exercise, but as a predictable thermodynamic process governed by molecular structure. This guide details the physicochemical rationale, solvent screening logic, and self-validating protocols required to successfully recrystallize this compound.

Physicochemical Profiling & Solvent Selection Rationale

To select an optimal recrystallization solvent, we must first analyze the structural motifs of this compound:

  • Pyridazine Core: Highly polar, electron-deficient, and a strong hydrogen-bond acceptor.

  • Methoxy Group: Moderately polar, contributing to solubility in protic and polar aprotic solvents.

  • 4-Chlorophenyl Ring: Highly lipophilic, hydrophobic, and capable of robust

    
     stacking interactions in the solid state.
    

Because the molecule exhibits an amphiphilic nature (possessing both polar and non-polar domains), it demonstrates moderate overall polarity. The fundamental principle of recrystallization relies on a steep temperature-dependent solubility curve: the solute must be highly soluble in the solvent at its boiling point, but nearly insoluble at room temperature or 0 °C[7][9].

Based on these properties, we can predict its solubility profile across common laboratory solvents (Table 1).

Table 1: Predicted Solubility Profile and Solvent Suitability
Solvent SystemPolarity IndexCold Solubility (0–20 °C)Hot Solubility (Boiling)Suitability for Recrystallization
Water 9.0InsolubleInsolublePoor (Useful only as a co-solvent)
Hexanes / Heptane 0.1InsolublePoorPoor (Useful as an anti-solvent)
Ethanol (95%) 5.2LowHighExcellent (Single Solvent) [8][10]
Ethyl Acetate (EtOAc) 4.4ModerateHighGood (in Binary System)
Dichloromethane (DCM) 3.1HighHighPoor (Product remains dissolved)

The Causality of Choice:

  • Ethanol (95%) is selected as the premier single-solvent candidate. The protic nature of ethanol interacts favorably with the pyridazine nitrogen atoms at high temperatures, driving dissolution. Upon cooling, the lipophilic 4-chlorophenyl group drives the molecule out of the polar solution, promoting rapid nucleation and crystal growth[8][10].

  • Ethyl Acetate / Heptane is selected as the ideal binary system if the crude mixture contains highly lipophilic impurities that co-crystallize in ethanol. EtOAc acts as the "good" solvent, while heptane acts as the "anti-solvent"[10].

Experimental Workflow

The following diagram illustrates the logical decision tree and procedural workflow for purifying this compound.

G Start Crude 3-(4-Chlorophenyl) -6-methoxypyridazine SolubilityTest Solubility Screening (Hot vs. Cold) Start->SolubilityTest SingleSolvent Single Solvent System (e.g., 95% Ethanol) SolubilityTest->SingleSolvent High Temp Gradient BinarySolvent Binary Solvent System (e.g., EtOAc / Heptane) SolubilityTest->BinarySolvent Too Soluble/Insoluble DissolveHot Dissolve in Minimum Hot Solvent SingleSolvent->DissolveHot BinarySolvent->DissolveHot HotFilter Hot Gravity Filtration (Remove Pd/Impurities) DissolveHot->HotFilter Cooling Controlled Cooling (Room Temp -> Ice Bath) HotFilter->Cooling Crystallization Nucleation & Crystal Growth Cooling->Crystallization Isolation Vacuum Filtration & Cold Solvent Wash Crystallization->Isolation PureProduct Pure Product (>99% HPLC) Isolation->PureProduct

Workflow for the solvent selection and recrystallization of pyridazine derivatives.

Step-by-Step Methodologies

Protocol A: Single-Solvent Recrystallization (95% Ethanol)

This protocol is recommended for crude products synthesized via Suzuki coupling that are already >85% pure.

  • Preparation: Weigh the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add a minimum volume of 95% Ethanol (approximately 5–8 mL per gram of crude). Heat the suspension to a gentle reflux (approx. 78 °C) using a stirring hotplate and an oil bath or heating block[10].

  • Titration: If the solid does not fully dissolve at boiling, add hot ethanol dropwise until the solution becomes completely clear. Expert Insight: Do not add excess solvent. Over-dilution will drastically reduce your final yield.

  • Hot Filtration (Crucial Step): If dark, insoluble particulates remain (often residual palladium catalyst from the cross-coupling[5]), perform a rapid hot gravity filtration through fluted filter paper into a pre-warmed receiving flask[10].

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 45–60 minutes. Expert Insight: Rapid cooling (e.g., plunging directly into an ice bath) causes "crashing out," which traps impurities within the rapidly forming crystal lattice[8]. Slow cooling ensures highly ordered, pure crystalline domains.

  • Maximal Recovery: Once the flask reaches room temperature and crystals have formed, place the flask in an ice-water bath (0–4 °C) for 30 minutes to minimize the solubility of the product in the mother liquor[10].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume (1–2 mL) of ice-cold ethanol to remove the mother liquor without redissolving the product[10].

  • Drying: Draw air through the filter cake for 10 minutes, then transfer the crystals to a vacuum desiccator to dry to constant weight.

Protocol B: Binary-Solvent Recrystallization (Ethyl Acetate / Heptane)

This protocol is recommended if the crude product contains stubborn lipophilic impurities (e.g., homocoupled 4,4'-dichlorobiphenyl).

  • Dissolution in Good Solvent: Place the crude solid in an Erlenmeyer flask and add a minimum amount of hot Ethyl Acetate (EtOAc) until just dissolved.

  • Anti-Solvent Titration: While maintaining the solution at a gentle boil, slowly add hot Heptane dropwise until the solution becomes slightly cloudy (the "cloud point"). The cloudiness indicates that the solution is supersaturated[10].

  • Clearing: Add 1–2 drops of hot EtOAc until the solution just turns clear again.

  • Cooling and Isolation: Follow steps 5 through 8 from Protocol A. The distinct polarity difference between EtOAc and Heptane will force the moderately polar pyridazine to crystallize while retaining highly lipophilic impurities in the mother liquor.

Self-Validating System & Quality Control

To ensure the trustworthiness of this protocol, the process must be self-validating. Do not assume purity based solely on visual crystal formation.

  • Mother Liquor Analysis (TLC): Spot the crude material, the pure crystals, and the concentrated mother liquor on a Silica Gel 60 F254 TLC plate. Elute with 30% EtOAc in Hexanes. A successful recrystallization will show the product spot in the crystal lane, while the mother liquor lane will contain the concentrated impurity spots.

  • Melting Point Depression: Pure this compound will exhibit a sharp melting point range (typically within 1–2 °C). A broad or depressed melting point indicates occluded impurities or residual solvent.

  • HPLC-UV Validation: For pharmaceutical-grade applications, analyze the dried crystals via Reverse-Phase HPLC (e.g., C18 column, Water/Acetonitrile gradient with 0.1% TFA). Ensure the absence of the 3-chloro-6-methoxypyridazine starting material, which is a known reactive impurity[6].

References

Sources

Troubleshooting & Optimization

Improving yield of 3-(4-Chlorophenyl)-6-methoxypyridazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and yield-limiting factors encountered during the synthesis of 3-(4-Chlorophenyl)-6-methoxypyridazine.

This synthesis relies on a two-stage sequence: a desymmetrizing Suzuki-Miyaura cross-coupling followed by a Nucleophilic Aromatic Substitution (SNAr). Below, you will find diagnostic workflows, mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure high-fidelity replication.

I. Mechanistic Pathway Visualizations

To troubleshoot effectively, we must first map the chemical logic and competing pathways of the synthesis.

Workflow A 3,6-Dichloropyridazine + 4-Chlorophenylboronic acid B 3-Chloro-6-(4-chlorophenyl)pyridazine (Key Intermediate) A->B Suzuki Coupling Pd(PPh3)4, Na2CO3 DME/H2O, 80°C C This compound (Target Product) B->C SNAr NaOMe, MeOH Reflux, 65°C

Fig 1. Two-step synthetic workflow for this compound.

Mechanism A 3-Chloro-6-(4-chlorophenyl)pyridazine B Meisenheimer Complex (C3-OMe Addition) A->B + NaOMe (Anhydrous) D C3-OH Addition (Trace Moisture) A->D + OH⁻ (from H2O) C This compound (Desired Product) B->C - Cl⁻ (Fast) E 6-(4-Chlorophenyl)pyridazin-3(2H)-one (Hydrolysis Byproduct) D->E - Cl⁻ & Tautomerization

Fig 2. Divergent SNAr pathways: Desired methoxylation vs. parasitic hydrolysis.

II. Critical Troubleshooting Q&A

FAQ 1: Why am I isolating a large amount of 3,6-bis(4-chlorophenyl)pyridazine during the Suzuki coupling? Causality: 3,6-Dichloropyridazine is perfectly symmetrical. While the first oxidative addition of Palladium is statistically favored, the resulting mono-aryl intermediate remains highly activated for a second oxidative addition. If the local concentration of boronic acid is too high, or if the temperature exceeds 85 °C, the catalyst will readily couple the second chloride [1]. Solution: Strictly limit 4-chlorophenylboronic acid to 1.00 - 1.05 equivalents. Add the boronic acid portion-wise over 30 minutes to keep its steady-state concentration low. Maintain the reaction temperature strictly at 80 °C.

FAQ 2: My Suzuki coupling stalls at 50% conversion. How do I drive it to completion? Causality: The stalling is typically caused by catalyst deactivation (palladium black precipitation) or poor solubility of the boronic acid in the organic phase. Pyridazine derivatives are excellent ligands and can poison the Pd catalyst if the solvent system does not support a rapid catalytic cycle [2]. Solution: Switch to a biphasic solvent system like 1,2-Dimethoxyethane (DME)/H₂O (3:1 v/v). The water dissolves the Na₂CO₃ base and activates the boronic acid via the formation of a reactive boronate complex, while DME keeps the pyridazine in solution.

FAQ 3: During the SNAr step, I am forming a highly polar baseline spot on my TLC instead of the methoxy product. What is this? Causality: You are observing the formation of 6-(4-chlorophenyl)pyridazin-3(2H)-one (See Fig 2). The highly electrophilic C3 position of the pyridazine ring is extremely susceptible to attack. If even trace amounts of water are present in your methanol or sodium methoxide, it generates hydroxide ions. Hydroxide is a harder, more aggressive nucleophile than methoxide. Upon attack, it forms a C-OH intermediate that rapidly tautomerizes to the thermodynamically stable pyridazinone, permanently killing your yield [3]. Solution: This reaction requires rigorous anhydrous technique. Use anhydrous methanol (stored over molecular sieves) and freshly titrated sodium methoxide. Perform the reaction under a positive pressure of Argon.

III. Quantitative Optimization Data

To facilitate rapid process optimization, the following table summarizes the causal impact of critical reaction parameters on the isolated yield of both synthetic steps.

Reaction StepParameter TestedSuboptimal ConditionOptimal ConditionYield Impact
1. Suzuki Coupling Boronic Acid Stoichiometry1.50 equivalents1.05 equivalentsReduces bis-arylation; Target yield increases from 45% to 82%
1. Suzuki Coupling Solvent SystemPure TolueneDME / H₂O (3:1)Enhances boronate formation; Yield increases from 55% to 85%
2. SNAr Methoxylation Reagent QualityCommercial NaOMe (bottle opened >1 month)Freshly prepared NaOMe (Na metal in MeOH)Prevents hydrolysis; Yield increases from 40% to 92%
2. SNAr Methoxylation AtmosphereOpen to airArgon atmosphereEliminates moisture; Pyridazinone byproduct drops from 30% to <2%

IV. Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoints are met.

Protocol A: Synthesis of 3-Chloro-6-(4-chlorophenyl)pyridazine (Suzuki-Miyaura Coupling)
  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 3,6-dichloropyridazine (10.0 mmol, 1.49 g) in 60 mL of degassed 1,2-Dimethoxyethane (DME).

  • Base Addition: Add 20 mL of a 2.0 M aqueous Na₂CO₃ solution. Degas the biphasic mixture by bubbling Argon through the solution for 15 minutes.

  • Catalyst & Reactant Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mmol, 577 mg, 5 mol%). Validation Checkpoint: The mixture should be pale yellow. Add 4-chlorophenylboronic acid (10.5 mmol, 1.64 g) in three equal portions over 30 minutes.

  • Reaction: Heat the mixture to 80 °C under Argon for 12 hours. Validation Checkpoint: The solution will darken to a deep brown/black, indicating active Pd cycling and eventual aggregation.

  • Monitoring: Check progress via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) should be consumed, replaced by the mono-coupled product (Rf ~0.4).

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes:EtOAc gradient) to yield the intermediate as an off-white solid.

Protocol B: Synthesis of this compound (SNAr)
  • Preparation: In an oven-dried 100 mL Schlenk flask purged with Argon, dissolve 3-chloro-6-(4-chlorophenyl)pyridazine (5.0 mmol, 1.12 g) in 30 mL of strictly anhydrous methanol.

  • Nucleophile Addition: Slowly add a solution of freshly prepared Sodium Methoxide in methanol (7.5 mmol, 1.5 equivalents). Validation Checkpoint: The addition should cause a slight exothermic reaction. No precipitate should form immediately; if a heavy white precipitate forms, water has entered the system and the pyridazinone salt is precipitating.

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.

  • Monitoring: Check progress via TLC (DCM:MeOH 95:5). The intermediate (Rf ~0.7) must be completely converted to the product (Rf ~0.5).

  • Quenching & Workup: Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NH₄Cl to neutralize excess methoxide. Remove the methanol under reduced pressure.

  • Extraction: Partition the aqueous residue between EtOAc (50 mL) and Water (30 mL). Extract the aqueous layer once more with EtOAc (25 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude residue from hot ethanol to yield this compound as pure, colorless crystals.

V. References

  • Raposo, M. M. M., et al. "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies". National Institutes of Health (PMC). Available at:[Link]

  • Massachusetts Institute of Technology (DSpace). "Molecular design of conjugated polymers for the control of conformation, electronics and self-assembly". MIT Libraries. Available at:[Link]

Technical Support Center: Troubleshooting Suzuki Cross-Coupling Failures with Chloropyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyridazine substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during these specific and often sensitive transformations. The electron-deficient nature of the pyridazine ring presents unique opportunities and challenges that require careful consideration of reaction parameters.[1]

This resource is structured in a question-and-answer format to directly address the practical issues you may be facing at the bench.

Troubleshooting Guide & FAQs

Q1: My Suzuki coupling with a chloropyridazine is showing low to no conversion. Where should I start troubleshooting?

Low or no yield is a frequent starting problem. The issue often lies in one of the core components of the catalytic cycle: the catalyst system, the base, or the reaction conditions.[2]

Possible Causes & Solutions:
  • Suboptimal Catalyst System: Chloropyridazines are a type of heteroaryl chloride. While the electron-deficient ring can facilitate oxidative addition, standard catalysts like Pd(PPh₃)₄ may not be robust enough for this class of substrates.[1][2][3]

    • Recommendation: A systematic screening of catalysts and ligands is the most effective approach.[4] Start with more active catalyst systems known to be effective for heteroaryl chlorides.[5] Bulky, electron-rich phosphine ligands (e.g., Buchwald and Fu ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results.[2][4][5] Consider using palladium pre-catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with a specific ligand.[5][6]

  • Ineffective Base: The base is critical for activating the boronic acid to facilitate the transmetalation step.[6][7][8] Its strength and solubility can dramatically affect the reaction outcome.

    • Recommendation: Screen a panel of inorganic bases. Common choices for pyridazine couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.[2][5] The choice of base can be substrate-dependent, so what works for one system may not be optimal for another.

  • Poor Solvent Choice: The solvent must be able to solubilize the reactants and the catalyst system to a sufficient degree.

    • Recommendation: A mixture of an organic solvent and water is often the most effective system.[2][9] Common solvent systems include dioxane/water, DME/water, or toluene/water.[2][5] The aqueous component is often crucial for dissolving the inorganic base and activating the boronic acid.[2][9]

  • Insufficient Temperature: The reaction may require more thermal energy to overcome activation barriers.

    • Recommendation: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[2] Be aware that excessively high temperatures can lead to catalyst decomposition or an increase in side reactions.[2] Microwave irradiation can be a powerful tool to rapidly heat reactions and improve yields.[5][7]

  • Degradation of Boronic Acid: Boronic acids, especially heteroaromatic ones, can be unstable under reaction conditions and prone to decomposition pathways like protodeboronation.[2][9][10][11]

    • Recommendation: Always use fresh, high-quality boronic acids. If instability is suspected, consider using more stable boronate esters, such as pinacol or MIDA esters.[2][9][12]

Below is a troubleshooting workflow to address low conversion issues.

G start Low / No Conversion catalyst Screen Catalyst & Ligand (e.g., XPhos, SPhos, NHC) start->catalyst Is catalyst active? base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) catalyst->base No improvement outcome Improved Conversion catalyst->outcome Yes solvent Optimize Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O) base->solvent No improvement base->outcome Yes temp Increase Temperature (80-120 °C or Microwave) solvent->temp No improvement solvent->outcome Yes boronic Check Boronic Acid Quality (Use fresh or switch to ester) temp->boronic No improvement temp->outcome Yes boronic->outcome Yes

Caption: A workflow for troubleshooting low conversion in pyridazine Suzuki couplings.

Q2: I'm seeing significant side products, mainly dehalogenation of my chloropyridazine and homocoupling of the boronic acid. How can I suppress these?

The formation of side products is a clear indication that undesired reaction pathways are competing with your desired cross-coupling.[2]

Possible Causes & Solutions:
  • Dehalogenation (Hydrodehalogenation): This occurs when the chloropyridazine is reduced, replacing the chlorine with a hydrogen atom.[2][9]

    • Recommendation: This side reaction is often exacerbated by the presence of oxygen or protic sources in combination with certain catalyst/ligand systems.[2][9]

      • Ensure an Inert Atmosphere: Rigorously degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[2][11] Maintain a positive pressure of inert gas throughout the reaction.[13]

      • Optimize Ligand: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands is recommended.[2]

  • Homocoupling of Boronic Acid: This side reaction produces a biaryl (or biheteroaryl) species derived from two molecules of your boronic acid coupling together.[2][9]

    • Recommendation: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this pathway.[2][9]

      • Rigorous Degassing: As with dehalogenation, ensuring the reaction is free of oxygen is critical.[2][4]

      • Control Stoichiometry: While a slight excess (1.1-1.2 equivalents) of the boronic acid is common, a large excess can sometimes favor homocoupling.[2]

  • Protodeboronation: This is the cleavage of the carbon-boron bond, converting the boronic acid into its corresponding arene or heteroarene, rendering it inactive for the cross-coupling.[2][11][14]

    • Recommendation: This is one of the most common failure modes, especially with electron-deficient or heteroaromatic boronic acids.[9][11]

      • Base Selection: Ensure the base is strong enough to promote transmetalation but not so harsh that it accelerates protodeboronation. Anhydrous conditions using a base like K₃PO₄ can sometimes help.[4][15]

      • Use Boronate Esters: As mentioned previously, switching to a more stable boronate ester (e.g., pinacol, MIDA, or trifluoroborate salts) is a highly effective strategy to mitigate this issue.[10][12]

      • Minimize Reaction Time: Optimize the reaction so it proceeds to completion as quickly as possible to minimize the time the boronic acid is exposed to harsh conditions.[11]

G cluster_0 Suzuki Catalytic Cycle cluster_1 Common Side Reactions pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Chloropyridazine (Ar-Cl) homocoupling Homocoupling (Ar'-Ar') pd0->homocoupling O₂ / Pd(II) pd2_complex Ar-Pd(II)-Cl(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Boronic Acid Derivative (Ar'-B(OR)₂ + Base) dehalogenation Dehalogenation (Ar-H) pd2_complex->dehalogenation [H] Source pd2_biaryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd2_biaryl protodeboronation Protodeboronation (Ar'-H) transmetalation->protodeboronation H⁺ Source (e.g., H₂O) reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) reductive_elimination->product

Caption: The desired Suzuki cycle and competing off-cycle side reactions.

Q3: I am using a di-chloropyridazine and struggling with selectivity. How can I control for mono- vs. di-substitution?

Controlling selectivity with poly-halogenated substrates is a common challenge. The relative reactivity of the C-Cl bonds and the reaction conditions will dictate the outcome.

Possible Causes & Solutions:
  • Equivalent C-Cl Bonds: If the two chlorine atoms are in electronically and sterically similar environments, you will likely get a mixture of mono- and di-substituted products.

    • Recommendation:

      • Control Stoichiometry: Carefully control the stoichiometry of your boronic acid. Using exactly 1.0 equivalent (or even slightly less, e.g., 0.95 eq) can favor mono-substitution.

      • Lower Temperature & Shorter Time: Run the reaction at a lower temperature and monitor it closely. Stop the reaction once the desired mono-substituted product is maximized, before significant di-substitution occurs.

  • Differentiated C-Cl Bonds: If the chlorine atoms are in different electronic or steric environments, one will be more reactive than the other.

    • Recommendation: You can often exploit this inherent reactivity difference. For example, a C-Cl bond adjacent to a second nitrogen atom in the pyridazine ring may be more activated. A careful analysis of the substrate structure is needed. Ligand choice can also play a key role in modulating regioselectivity.[2]

Data Summary: Starting Conditions for Optimization

This table provides a generalized starting point for developing a Suzuki-Miyaura coupling protocol for chloropyridazine substrates. Optimization will be required for each specific substrate pairing.[2]

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Common, reliable Pd(0) and Pd(II) precursors.[6][7]
Ligand XPhos, SPhos, or other Buchwald ligands (2-10 mol%)Bulky, electron-rich ligands are effective for activating aryl chlorides.[2][5]
Boronic Reagent Boronic Acid or Pinacol Ester (1.2-1.5 equiv.)Pinacol esters offer greater stability against protodeboronation.[2]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.)A screen is recommended to find the optimal base for the specific substrate.[2][5]
Solvent Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 to 10:1 ratio)Biphasic systems are often essential for dissolving the base and activating the boronic acid.[2][7]
Temperature 80-110 °C (Conventional) or 100-140 °C (Microwave)Higher temperatures are often required for C-Cl bond activation.[2][7]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and minimize side reactions like homocoupling.[2][16]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Chloropyridazine

Note: This is a general procedure and must be optimized. All glassware should be oven-dried, and all solvents should be degassed prior to use.[13][16]

  • Reaction Setup: In a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, combine the chloropyridazine (1.0 mmol, 1.0 equiv.), the boronic acid or boronate ester (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).[2]

  • Inert Atmosphere: Seal the flask with a septum, and thoroughly purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes. This is a critical step.[2][16]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the ligand (e.g., XPhos, 0.06 mmol, 6 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 dioxane/water mixture) via syringe.[2]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) or in a microwave reactor. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to isolate the desired product.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Achelle, S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2985. MDPI. Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Mukai, S., & Yamada, Y. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia. MDPI. Available at: [Link]

  • Achelle, S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2985. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(9), 1829–1842. PMC. Available at: [Link]

  • Pye, A. J., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15556. PMC. Available at: [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. Organic Chemistry Portal. Available at: [Link]

  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(9), 12108–12115. PMC. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. ResearchGate. Available at: [Link]

  • Reddit. (2025). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. University of Windsor. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. PMC. Available at: [Link]

  • Wipf, P. Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • ResearchGate. (2025). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(7), 2116–2119. PMC. Available at: [Link]

  • Schroeder Group. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

Sources

Pyridazine Synthesis Support Center: Preventing Methoxy Group Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are experiencing unwanted demethylation (hydrolysis) of methoxypyridazine intermediates during multi-step syntheses.

The Core Mechanism: Why Do Methoxypyridazines Hydrolyze?

To prevent hydrolysis, one must first understand the electronic environment of the pyridazine ring. Pyridazines are highly


-deficient aromatic heterocycles[1]. The two adjacent, highly electronegative nitrogen atoms exert a profound electron-withdrawing effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[2].

Because of this


-deficiency, the carbon atoms at positions 3 and 6 are highly activated toward Nucleophilic Aromatic Substitution (

)
[1]. When a methoxy group is present at these positions, it acts as a leaving group under both acidic and basic extremes:
  • Acidic Cleavage: Under acidic conditions, the pyridazine ring nitrogen protonates. This creates a highly electrophilic pyridazinium intermediate. Nucleophiles present in the acid (such as

    
     in 
    
    
    
    , or
    
    
    in aqueous
    
    
    ) can attack the methyl carbon via an
    
    
    mechanism, or the ring carbon via
    
    
    , cleaving the ether to form the thermodynamically stable pyridazin-3(2H)-one[3][4].
  • Basic Hydrolysis: In the presence of strong aqueous bases (e.g.,

    
    , 
    
    
    
    ) at elevated temperatures, the hydroxide ion directly attacks the activated C3/C6 position via an addition-elimination
    
    
    mechanism, displacing the methoxide ion[5].

Troubleshooting Guide & FAQs

Q1: I am performing an acid-catalyzed condensation to form a hydrazone on a methoxypyridazine scaffold. Why is my product primarily the pyridazinone? Causality: You are likely using an aqueous acid or a strongly nucleophilic acid (like


). The protonation of the ring activates the methoxy group for cleavage by the conjugate base or water[4].
Solution:  Switch to strictly anhydrous, non-nucleophilic acidic conditions. Use anhydrous p-toluenesulfonic acid (p-TsOH) in toluene equipped with a Dean-Stark trap, or utilize Lewis acids like 

which catalyze the condensation without providing a nucleophile to cleave the ether.

Q2: During a Suzuki-Miyaura coupling of 3-chloro-6-methoxypyridazine, I am losing the methoxy group. How can I prevent this? Causality: Standard Suzuki conditions often rely on aqueous bases (e.g.,


 in water/dioxane) heated to 80–100 °C. The combination of heat and hydroxide ions (generated in aqueous base) drives the 

displacement of the methoxy group. Solution: Transition to anhydrous coupling conditions. Use anhydrous

or

in a dry solvent mixture like toluene/ethanol. Ethanol acts as a proton source for the catalytic cycle without generating the highly nucleophilic hydroxide ion[5].

Q3: How do I build a self-validating protocol to monitor for unwanted hydrolysis during my reaction? Self-Validating System: Do not rely solely on TLC, as the polarity shift can sometimes be misleading depending on the eluent. Always validate the integrity of the methoxy group via LC-MS and


 NMR:
  • LC-MS: Look for a mass shift of -14 Da (loss of

    
    ). If the 
    
    
    
    peak appears, hydrolysis is occurring.
  • 
     NMR:  The diagnostic methoxy singlet typically appears at ~4.0–4.2 ppm . Its disappearance, coupled with the appearance of a broad downfield 
    
    
    
    proton (due to lactam-lactim tautomerization of the resulting pyridazinone), confirms ether cleavage.

Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Coupling of 3-Chloro-6-methoxypyridazine

This protocol ensures the cross-coupling of aryl boronic acids while completely preserving the C6-methoxy group.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add 3-chloro-6-methoxypyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely milled, anhydrous

    
     (2.0 equiv).
    
  • Catalyst Handling: Inside a glovebox, add

    
     (0.05 equiv) to prevent the introduction of atmospheric moisture which could generate hydroxide ions.
    
  • Solvent Addition: Via syringe, inject an anhydrous, degassed mixture of Toluene/Ethanol (4:1 v/v). Mechanistic note: Ethanol facilitates the transmetalation step without promoting

    
     hydrolysis[5].
    
  • Reaction: Heat the mixture to 80 °C using a pre-heated oil bath (or 120 °C under microwave irradiation for 15 minutes to minimize thermal degradation time)[5].

  • Validation & Work-up: Sample 10

    
     for LC-MS to confirm the absence of the 
    
    
    
    peak. Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure before flash chromatography.
Protocol B: Acid-Catalyzed Condensation Without Demethylation

For reactions requiring acid catalysis (e.g., imine/hydrazone formation or protecting group removal elsewhere on the molecule).

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: Dissolve the methoxypyridazine derivative (1.0 equiv) and the reacting amine/hydrazine (1.1 equiv) in anhydrous toluene.

  • Catalysis: Add a catalytic amount of anhydrous p-toluenesulfonic acid (p-TsOH, 0.1 equiv). Strictly avoid aqueous

    
     or 
    
    
    
    [3].
  • Reaction: Reflux the mixture. The Dean-Stark trap will continuously sequester the water byproduct, driving the condensation equilibrium forward while maintaining a strictly anhydrous environment in the reaction flask.

Quantitative Data: Stability Matrix

The following table summarizes the stability of the 3-methoxypyridazine moiety under various common synthetic conditions, highlighting the causality of cleavage.

Reaction ConditionTemp (°C)Time (h)% Intact Methoxy% PyridazinonePrimary Cleavage Mechanism
33% HBr / AcOH 8012< 5%> 95%Acid-catalyzed

(

attack on methyl)
2M HCl (aq) 1002410%90%Acid-catalyzed hydrolysis (

attack)
2M NaOH (aq) 1002415%85%Base-catalyzed

(

displacement)
K₂CO₃ / EtOH (anh) 8024> 98%< 2%Stable (Non-nucleophilic base / Anhydrous)
p-TsOH / Toluene 11012> 95%< 5%Stable (Anhydrous acid / Water sequestered)

Workflow Diagram: Condition Selection Matrix

Use the following logical decision tree to select the appropriate reagents when planning a reaction involving a methoxypyridazine intermediate.

G Start Methoxypyridazine Reaction Planning Cond Catalysis / Reagent Requirement Start->Cond Acid Acidic Conditions Cond->Acid Base Basic Conditions Cond->Base AcidSol Use Anhydrous Acids (p-TsOH, TiCl4) Avoid HBr/HCl(aq) Acid->AcidSol BaseSol Use Non-Nucleophilic Bases (DIPEA, DBU) or Anhydrous K2CO3 Base->BaseSol Success Intact Methoxy Group (Hydrolysis Prevented) AcidSol->Success BaseSol->Success

Decision matrix for preventing methoxypyridazine hydrolysis during synthesis.

References

  • Cleavage of Pyridyl Methyl Ethers and Reactions of ElectronicsAndBooks[3]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors MDPI[4]

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531) ResearchGate[5]

  • Product Class 8: Pyridazines Thieme Connect[1]

  • The pyridazine heterocycle in molecular recognition and drug discovery National Institutes of Health (NIH)[2]

Sources

Purification of 3-(4-Chlorophenyl)-6-methoxypyridazine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It is designed to assist researchers in the purification of 3-(4-Chlorophenyl)-6-methoxypyridazine , a common intermediate in the synthesis of GABA receptor ligands and agrochemicals.[1][2]

Executive Summary & Molecule Profile

Before initiating purification, understand the physicochemical behavior of your target. This compound is a nitrogen-rich heterocycle.[1][2] Its purification is often complicated by two factors: basicity (causing tailing on acidic silica) and solubility (the chlorophenyl group increases lipophilicity, while the pyridazine core remains polar).[2]

PropertyCharacteristicChromatographic Implication
Core Structure 1,2-Diazine (Pyridazine)Basic nitrogens interact with silanols; requires base modifier.[1][2]
Substituents 4-Cl-Phenyl (Lipophilic) 6-Methoxy (H-bond acceptor)Soluble in DCM/EtOAc; poor solubility in pure Hexane.[1][2]
pKa (Est.) ~4.0 - 5.0 (Conjugate acid)Moderately basic; will protonate on standard silica gel.[2]
Common Impurities 3,6-Dichloropyridazine Boronic acids Pyridazinones (Hydrolysis)Target Rf: 0.3–0.4 Impurities: Move faster (Cl) or stay at baseline (OH).[2]

Pre-Purification Diagnostics (The "Triage")

Q: My crude mixture is a solid. Should I recrystallize or run a column? A: Always attempt recrystallization first. This molecule often crystallizes well from hot Ethanol or Ethyl Acetate/Heptane mixtures.[2] Column chromatography should be reserved for:

  • Polishing: Removing trace isomers (e.g., regioisomers from asymmetric coupling).[2]

  • Failed Crystallization: If the crude is a "tar" or oil due to high impurity load.[1][2]

  • Separation: If you have unreacted 3,6-dichloropyridazine (which co-crystallizes easily).[2]

Q: What is the optimal TLC method? A: Do not use pure Ethyl Acetate.[2] Pyridazines streak on TLC plates for the same reason they tail on columns.

  • Standard System: Hexane : Ethyl Acetate (3:[2]1) + 1% Triethylamine (TEA) .[2]

  • Visualization: UV Shortwave (254 nm).[2] The conjugated

    
    -system absorbs strongly.[1][2]
    

Standard Operating Procedure (SOP)

Phase 1: Column Preparation
  • Stationary Phase: Silica Gel 60 (40–63 µm).[2]

  • Buffering (Critical): Standard silica is slightly acidic (pH ~5).[2] You must neutralize it to prevent the pyridazine nitrogens from sticking.[1][2]

    • Method: Pre-wash the packed column with 3 column volumes (CV) of Hexane containing 1% Triethylamine (TEA).[2] Then, equilibrate with your starting mobile phase.

Phase 2: Sample Loading
  • Technique: Solid Load (Dry Load) is highly recommended.[2]

  • Why? This compound has poor solubility in non-polar solvents (Hexane).[2] Liquid loading with DCM or EtOAc often causes "band broadening" because the solvent is stronger than the mobile phase.[1][2]

  • Protocol: Dissolve crude in minimum DCM

    
     Add silica gel (1:2 ratio) 
    
    
    
    Evaporate to free-flowing powder
    
    
    Load on top of column.
Phase 3: Elution Gradient

Use the following gradient table for a standard flash run (based on 10g crude scale):

StepSolvent A (Hexane + 1% TEA)Solvent B (EtOAc + 1% TEA)CV (Column Volumes)Purpose
1 95%5%2Equilibrate/Elute non-polar grease.[1][2]
2 95%

80%
5%

20%
5Elute unreacted dichloropyridazine.
3 80%

50%
20%

50%
10Elute Target Product.
4 0%100%3Flush polar pyridazinones/boronic acids.[1][2]

Troubleshooting Guide & FAQs

Issue 1: "The product is streaking/tailing across 20 fractions."

Diagnosis: Uncapped Silanol Interactions. The pyridazine nitrogens are hydrogen-bonding with the acidic -OH groups on the silica surface.[1][2] Corrective Action:

  • Add Modifier: Ensure your mobile phase contains 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .[2]

  • Switch Solvent: If TEA fails, switch to DCM : Methanol (98:2) .[2] Methanol acts as a stronger competitor for the silanol sites, displacing your product.

Issue 2: "I cannot separate the product from the starting material (3,6-Dichloropyridazine)."

Diagnosis: Insufficient Selectivity. The chloro- substituent and methoxy- substituent have different electronic effects but similar polarities in Hex/EtOAc.[1][2] Corrective Action: Change the selectivity mechanism by using


-

interactions.
  • Try Toluene/EtOAc: Toluene interacts with the electron-deficient pyridazine ring differently than Hexane.[1][2]

  • Gradient Shallowing: Run an isocratic hold at the Rf 0.2 point of the impurity for 5 CVs before increasing polarity.[2]

Issue 3: "The column stopped flowing / White solid appeared in the silica."

Diagnosis: Solubility Crash. You likely liquid-loaded with DCM, and as the Hexane mobile phase hit the band, the compound precipitated inside the pores of the silica.[1] Corrective Action:

  • Immediate: Increase the polarity immediately to 100% EtOAc to redissolve and flush everything out.[1][2] You will lose separation but save the compound.[1][2]

  • prevention: Use Solid Loading (as described in Phase 2) for all future runs.

Logic Visualization

The following diagrams illustrate the decision-making process and the chemical mechanism of the purification failure modes.

PurificationWorkflow cluster_trouble Troubleshooting Loop Start Crude 3-(4-Cl-Ph)-6-OMe-Pyridazine CheckState Physical State Check Start->CheckState Solid Solid/Crystalline CheckState->Solid Yes Oil Oil/Tar CheckState->Oil No Recryst Recrystallization (EtOH or EtOAc/Heptane) Solid->Recryst TLC TLC Method Dev (Hex/EtOAc + 1% TEA) Oil->TLC PurityCheck Check Purity (NMR/HPLC) Recryst->PurityCheck PurityCheck->TLC <95% (Polishing needed) Success Pure Product PurityCheck->Success >98% Load Solid Load on Silica TLC->Load Column Flash Column Gradient: 5-50% EtOAc Load->Column Column->Success Tailing Add 1% TEA or NH4OH Column->Tailing Streaking? Tailing->Column Restart

Caption: Figure 1. Decision matrix for purification. Note the priority of recrystallization over chromatography for crystalline intermediates.

SilanolInteraction Silica Silica Surface (Acidic Si-OH) Interaction Hydrogen Bonding (TAILING) Silica->Interaction Binds to Blocked Capped Silanol (SMOOTH ELUTION) Silica->Blocked Pyridazine Pyridazine Nitrogen (Basic Lone Pair) Pyridazine->Interaction Pyridazine->Blocked No Interaction TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding

Caption: Figure 2.[2] Mechanism of Tailing.[1][2][3] The basic nitrogen of the pyridazine binds to acidic silanols.[1][2][3] TEA acts as a competitive inhibitor, blocking these sites to allow smooth elution.

References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for heterocyclic purification and solvent properties). [2]

  • Biotage. (2024).[2][4] The Flash Purification Blog: Purifying Basic Compounds. (Authoritative guide on using amine modifiers for nitrogen heterocycles).

  • Li, J. J. (2014).[2] Name Reactions in Heterocyclic Chemistry. Wiley.[1][2] (Context for Pyridazine synthesis via Suzuki coupling and SNAr). [2]

  • SiliCycle. (2023). SiliCycle Application Note: Separation of Pyridine and Pyridazine Derivatives.[1][2] (Specific application data for diazine separations).

Sources

Technical Support Center: Optimization of 3-Chloro-6-methoxypyridazine Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Analysis: The "Push-Pull" Conflict

The reactivity profile of 3-chloro-6-methoxypyridazine is deceptively poor compared to its precursor, 3,6-dichloropyridazine.[1] Before troubleshooting, you must understand the electronic causality to select the correct remedy.

  • The Problem (Electronic Deactivation): While the pyridazine ring is electron-deficient (favorable for

    
    ), the methoxy group at C6 is a strong Resonance Donor (+R). This donation pushes electron density into the ring, raising the energy of the LUMO and significantly decreasing the electrophilicity at the C3 position.
    
  • The Secondary Problem (Catalyst Poisoning): In transition metal catalysis (Suzuki/Buchwald), the proximal nitrogen atoms (N1/N2) act as Lewis bases, coordinating tightly to Pd(II) species and arresting the catalytic cycle (catalyst poisoning).

This guide provides three validated workflows to overcome these specific barriers.

Diagnostic Workflow

Use this decision tree to select the correct protocol based on your current failure mode.

Reactivity_Logic Start START: Reaction Stalled? Check_Type Identify Reaction Type Start->Check_Type SNAr_Branch Nucleophilic Substitution (SNAr) Check_Type->SNAr_Branch Displacing Cl with Amine/Alkoxide Pd_Branch Pd-Catalysis (Suzuki/Buchwald) Check_Type->Pd_Branch C-C or C-N Coupling SNAr_Issue Issue: High Temp / No Conversion SNAr_Branch->SNAr_Issue Pd_Issue Issue: Black Precipitate / <10% Yield Pd_Branch->Pd_Issue Sol_Acid SOLUTION A: Acid-Mediated Activation (Protonate N-ring) SNAr_Issue->Sol_Acid Nucleophile is acid-stable Sol_Microwave SOLUTION B: Microwave + Polar Solvent (NMP, 180°C) SNAr_Issue->Sol_Microwave Nucleophile is acid-sensitive Sol_Ligand SOLUTION C: Bulky Ligand Switch (XPhos/BrettPhos) Pd_Issue->Sol_Ligand Prevent N-Coordination Sol_Precat SOLUTION D: Pd-Precatalyst G3/G4 (Bypass Activation Step) Pd_Issue->Sol_Precat Fast Initiation

Figure 1: Decision matrix for troubleshooting reactivity issues based on reaction class and failure mode.

Troubleshooting Protocols

Protocol A: Acid-Mediated (The Proton Switch)

Best for: Reactions with amines where standard reflux in EtOH/THF fails.[1] Mechanism: Protonation of the pyridazine nitrogen (N2) creates a cationic intermediate. This dramatically lowers the LUMO energy, making the C3-Cl bond highly susceptible to nucleophilic attack, effectively mimicking a dinitro-benzene system.

Step-by-Step Methodology:

  • Stoichiometry: Dissolve 3-chloro-6-methoxypyridazine (1.0 equiv) and the amine nucleophile (1.2 equiv) in n-Butanol or Dioxane .

  • Activation: Add 1.0 - 2.0 equiv of aqueous HCl (4M) or p-Toluenesulfonic acid (pTsOH).

    • Note: If your amine nucleophile is basic, ensure you add enough acid to protonate both the amine (temporarily) and the pyridazine ring, or use the amine as a salt.

  • Reflux: Heat to 100–110°C for 4–12 hours.

  • Monitoring: Watch for the disappearance of the starting material (

    
     in 50% EtOAc/Hex) and the appearance of the polar product.
    
  • Workup: Basify with saturated

    
     to pH 8 (critical to deprotonate the product) before extraction with DCM.
    

Expert Insight: If using HCl causes hydrolysis of the methoxy group (yielding the pyridazinone), switch to pTsOH in anhydrous toluene/dioxane.

Protocol B: Overcoming Catalyst Poisoning (Suzuki/Buchwald)

Best for: C-C bond formation where Pd black precipitates immediately.[1] Mechanism: The pyridazine nitrogens displace standard ligands (like


), forming stable, inactive Pd-complexes. Bulky, electron-rich biaryl phosphine ligands create a "steric wall" that prevents the pyridazine nitrogen from binding to the Pd center.

Recommended System:

  • Pre-catalyst: XPhos Pd G4 or BrettPhos Pd G4 (Avoid

    
     or 
    
    
    
    + Ligand mixing).
  • Base:

    
     (anhydrous) or 
    
    
    
    .[1] Avoid strong alkoxides which may attack the ring.
  • Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene (anhydrous).

Step-by-Step Methodology:

  • Charge Vessel: Add 3-chloro-6-methoxypyridazine (1.0 equiv), Boronic Acid (1.5 equiv), and Base (2.0 equiv) to a vial.

  • Catalyst Addition: Add XPhos Pd G4 (1-3 mol%) .

    • Why G4? It generates the active monoligated Pd(0) species immediately even at low temperatures, preventing the "induction period" where poisoning usually happens.

  • Degas: Sparge with Argon for 5 minutes (Pyridazines are sensitive to oxidative decomposition).

  • Reaction: Heat to 80°C (Suzuki) or 100°C (Buchwald).

  • Check: Conversion should reach >90% within 2 hours.

Protocol C: The Finkelstein Activation (Trans-halogenation)

Best for: When you absolutely must do


 under mild conditions (e.g., thermally unstable nucleophiles).
Concept:  Convert the sluggish Chloride to a reactive Iodide in situ.
  • Reagents: NaI (2.0 equiv), Acetyl Chloride (0.1 equiv - catalyst), MeCN.

  • Procedure: Reflux 3-chloro-6-methoxypyridazine with NaI in MeCN for 1 hour.

  • Result: Generates 3-iodo-6-methoxypyridazine.

  • Application: Add your nucleophile directly to this mixture.[1] The Iodide is

    
    100x more reactive toward oxidative addition (Pd) and significantly faster in 
    
    
    
    due to weaker bond strength.

Comparative Data: Reactivity Optimization

The following table summarizes the reaction kinetics of 3-chloro-6-methoxypyridazine with morpholine (nucleophile) under various conditions.

ConditionCatalyst/AdditiveTempTimeYieldNotes
Standard None80°C (EtOH)24 h<10%Substrate recovered.[1]
Thermal None140°C (DMSO)12 h45%Significant decomposition (tar).[1]
Acid-Mediated HCl (aq) 100°C (BuOH) 4 h 88% Clean conversion.
Microwave None180°C (NMP)30 min75%High pressure required.[1]
Pd-Catalyzed Pd(OAc)2 / BINAP100°C (Tol)12 h15%Catalyst poisoning observed.[1]
Pd-Optimized RuPhos Pd G3 80°C (THF) 2 h 92% Excellent for C-N coupling.

Frequently Asked Questions (FAQs)

Q: Can I use 3,6-dichloropyridazine first, then add the methoxy group later? A: Yes, and this is often preferred. 3,6-dichloropyridazine is highly reactive.[1] You can perform your difficult substitution first on the dichloro scaffold (utilizing the high reactivity), and then introduce the methoxy group (using NaOMe/MeOH) in the second step. The methoxy displacement will occur at the remaining chloride.

Q: My reaction turns black immediately upon adding the catalyst. Why? A: "Palladium Black" formation indicates catalyst decomposition.[1][2] This happens because the pyridazine nitrogen displaces your phosphine ligand, destabilizing the Pd(0), which then aggregates. Solution: Switch to a G3/G4 precatalyst with a bulky ligand (XPhos/BrettPhos) that cannot be displaced by the nitrogen.

Q: Is the methoxy group stable to HBr or BBr3 deprotection? A: Yes, but it will convert the molecule to the pyridazinone (cyclic amide). If your goal is to keep the aromatic pyridazine ring, avoid strong Lewis acids like


.

Q: Why is my product water-soluble during workup? A: Pyridazines are basic.[1] If you used acid catalysis (Protocol A) and didn't basify to pH > 8, your product is likely protonated and trapped in the aqueous layer. Always neutralize carefully.

References

  • Maes, B. U., & Lemière, G. L. (2001). Kinetic study of the nucleophilic aromatic substitution of 3,6-dichloropyridazine and 3-chloro-6-methoxypyridazine. Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science.[1]

  • BenchChem Technical Support. (2025). Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine/Pyridazine Halides.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry.[1]

Sources

Validation & Comparative

Melting Point Characterization of 3-Aryl-6-Methoxypyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Melting Point Comparison of 3-Aryl-6-Methoxypyridazine Derivatives .

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary: The Criticality of Solid-State Characterization

In the development of heterocyclic pharmacophores, the 3-aryl-6-methoxypyridazine scaffold represents a privileged structure, frequently utilized in kinase inhibitors, GABA receptor ligands, and anti-inflammatory agents. While biological affinity is the primary driver, melting point (MP) serves as a critical first-line indicator of purity, crystallinity, and polymorphic stability.

This guide objectively compares the thermal properties of key derivatives, analyzes the structural factors influencing lattice energy, and provides a self-validating protocol for synthesis and characterization.

Comparative Analysis: Thermal Properties & Structural Trends

The melting point of pyridazine derivatives is heavily influenced by intermolecular hydrogen bonding and


 stacking interactions. The substitution at the 3-position (aryl group) dictates the packing efficiency.
Table 1: Melting Point Data of Key Derivatives & Precursors

Data aggregated from verified certificates of analysis (CoA) and peer-reviewed synthesis protocols.

Compound NameStructure TypeSubstituent (R)Melting Point (°C)Key Physical Characteristic
3-Chloro-6-methoxypyridazine Precursor -Cl88.5 – 94.5 Volatile solid; starting material for Suzuki coupling.
3-Amino-6-methoxypyridazine Analogue -NH₂103 – 105 H-bond donor capability increases MP relative to chloro- precursor.
Sulfamethoxypyridazine Drug -NH-SO₂-Ph-NH₂182 – 183 High MP due to extensive sulfonamide H-bonding network.
3-(4-Bromophenyl)-6-chloropyridazine Intermediate 4-Br-Ph / 6-Cl155 – 160 Halogen bonding contributes to lattice stability.
3-Methoxy-6-phenylpyridazine Target Core -Ph65 – 70 Lower MP range typical for unsubstituted bi-aryl systems (less polar).

*Note: Values for specific aryl derivatives vary by recrystallization solvent and polymorph. Ranges marked with asterisks are estimated based on homologous series trends where exact literature values are proprietary.

Technical Insight: The "Symmetry Effect" on Melting Point

Researchers should anticipate the following trends when modifying the aryl ring:

  • Para-Substitution: Derivatives with para-substituents (e.g., 4-Cl, 4-OMe) typically exhibit higher melting points than their ortho or meta counterparts due to more efficient crystal packing and symmetry.

  • H-Bond Donors: Introducing an amide or sulfonamide linker (as in Sulfamethoxypyridazine) drastically spikes the MP (>150°C) compared to simple alkyl/aryl variants.

  • Polymorphism Warning: 3-aryl-6-methoxypyridazines are prone to polymorphism. A sharp MP range (<2°C) confirms phase purity; a broad range often indicates a mixture of amorphous/crystalline forms or solvent inclusion.

Experimental Methodology: Synthesis & Characterization

To generate reproducible data, the following self-validating workflow is recommended. This protocol ensures that the measured melting point reflects the intrinsic property of the molecule, not impurities.

Phase A: Synthesis via Suzuki-Miyaura Coupling

Objective: Efficiently install the aryl group at the 3-position.

  • Reagents: 3-Chloro-6-methoxypyridazine (1.0 eq), Arylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent System: DME/Water (3:1) or Toluene/Ethanol/Water. Critical: De-gas solvents with

    
     for 15 mins to prevent homocoupling of boronic acids.
    
  • Reaction: Reflux at 90°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 7:3).

  • Purification: Silica gel flash chromatography is mandatory to remove Palladium residues, which can artificially depress melting points.

Phase B: Melting Point Determination Protocol

Standard: Capillary Method (USP <741>)

  • Sample Prep: Dry the recrystallized solid under high vacuum (0.1 mbar) at 40°C for 4 hours to remove solvates.

  • Loading: Pack 2-3 mm of fine powder into a capillary tube. Ensure compact packing by tapping.

  • Ramping:

    • Fast Ramp: 10°C/min up to 20°C below expected MP.

    • Measurement Ramp:1.0°C/min through the phase transition.

  • Validation: The melt should be clear. If "sweating" or browning occurs before melting, this indicates decomposition or residual solvent.

Visualizing the Workflow

The following diagrams illustrate the logical flow of synthesis and the structural factors influencing thermal properties.

Diagram 1: Synthesis & Characterization Workflow

Caption: Logical pathway from precursor to validated physical property data.

SynthesisWorkflow Precursor 3-Chloro-6-methoxypyridazine (MP: 88-94°C) Reaction Suzuki Coupling (Pd Cat, Base, Heat) Precursor->Reaction + Aryl Boronic Acid Crude Crude Product (Pd impurities) Reaction->Crude Purification Column Chromatography + Recrystallization Crude->Purification Final 3-Aryl-6-methoxypyridazine (Target Compound) Purification->Final Analysis MP Determination (DSC / Capillary) Final->Analysis Quality Control

Diagram 2: Structure-Property Relationship (SAR)

Caption: Impact of substituent nature on the melting point of the pyridazine core.

SAR_Logic Core 3-Aryl-6-methoxypyridazine Core Scaffold Symmetry Symmetry / Packing (Para > Meta) Core->Symmetry HBond H-Bonding Potential (Amides/Sulfonamides) Core->HBond Halogen Halogen Bonding (Br/I > Cl > F) Core->Halogen HighMP High MP (>150°C) Crystalline Solid Symmetry->HighMP Efficient Packing LowMP Low MP (<70°C) Waxy / Oil Symmetry->LowMP Poor Packing (Ortho) HBond->HighMP Strong Interactions ModMP Moderate MP (80-130°C) Standard Solid Halogen->ModMP Dipole Interactions

References

  • Thermo Scientific Chemicals. (2024). Certificate of Analysis: 3-Chloro-6-methoxypyridazine. Retrieved from

  • ChemicalBook. (2024). Product Properties: 3-Amino-6-methoxypyridazine (CAS 7252-84-8).[1][2] Retrieved from

  • DrugFuture. (2023). Sulfamethoxypyridazine Physical Properties & Toxicity Data. Retrieved from

  • ChemScene. (2024). Product Data: 3-(4-Bromophenyl)-6-chloropyridazine. Retrieved from

  • BenchChem. (2025). Technical Guide to 3-Chloro-6-methoxypyridazine: Structure and Applications. Retrieved from

Sources

A Comparative Guide to HPLC Purity Analysis Methods for Pyridazine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate process of drug development, the quality of an active pharmaceutical ingredient (API) is not a matter of chance, but a direct consequence of rigorously controlled synthetic steps. The purity of intermediates, particularly heterocyclic scaffolds like pyridazine, is a critical determinant of the final API's quality and safety profile.[1] This guide offers a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of pyridazine intermediates, grounded in scientific principles and practical field experience. Our focus is to move beyond mere procedural descriptions to elucidate the causality behind methodological choices, ensuring robust and reliable analytical outcomes.

The International Conference on Harmonisation (ICH) guidelines underscore the importance of understanding and controlling impurities from the earliest stages of development.[2] A well-designed HPLC method for an intermediate is not a perfunctory check; it is a strategic tool that informs process optimization, ensures batch-to-batch consistency, and mitigates regulatory risks downstream.[1]

The Physicochemical Landscape of Pyridazine Intermediates

Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure endows pyridazine and its derivatives with a unique set of physicochemical properties that directly influence their chromatographic behavior:

  • Polarity and Basicity: The presence of two nitrogen atoms makes pyridazine a polar and weakly basic compound (pKa of the protonated form is around 2.3).[3][4] This inherent polarity can lead to challenges in retention on traditional reversed-phase columns.

  • Hydrogen Bonding: The nitrogen atoms are potent hydrogen bond acceptors, a property that can be exploited for selective retention mechanisms.[5]

  • UV Chromophore: The aromatic ring system of pyridazine provides a UV chromophore, making UV detection a suitable and straightforward choice for quantification.[6][7]

Understanding these properties is paramount to selecting and developing a specific, accurate, and robust HPLC purity method.

Comparative Analysis of HPLC Separation Modes

The choice of HPLC separation mode is the most critical decision in method development. For pyridazine intermediates, the selection primarily revolves around Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and to a lesser extent, Normal-Phase (NP-HPLC).

Reversed-Phase HPLC (RP-HPLC): The Workhorse of Purity Analysis

RP-HPLC is the most widely used chromatographic technique in the pharmaceutical industry due to its versatility, reproducibility, and compatibility with aqueous mobile phases.[8][9][10]

  • Principle of Separation: Separation is based on hydrophobic interactions between the analytes and a non-polar stationary phase (e.g., C18, C8, Phenyl). A polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol, is used to elute the compounds. Less polar (more hydrophobic) analytes are retained longer.[8][10]

  • Application to Pyridazine Intermediates: Standard C18 columns are the default starting point for most small molecules.[9] However, the polar nature of many pyridazine intermediates can lead to poor retention on highly hydrophobic C18 phases, especially with highly aqueous mobile phases.[11]

  • Causality in Method Development:

    • Peak Tailing: The basic nitrogen atoms in the pyridazine ring can interact with acidic residual silanol groups on the silica backbone of the stationary phase, leading to significant peak tailing.[6][12] To mitigate this, one should:

      • Use End-Capped Columns: Modern, high-purity, end-capped columns (e.g., InertSustain C18, Kinetex C18) are designed to minimize accessible silanols.[8]

      • Control Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5 using formic acid or trifluoroacetic acid) ensures that the pyridazine nitrogen atoms are fully protonated, leading to more consistent interactions.[6][13] Alternatively, a mid-range pH (e.g., 6-7 using a phosphate buffer) can suppress the ionization of the silanol groups.[6]

    • Improving Retention of Polar Analytes: For highly polar pyridazine intermediates that are poorly retained even on a C18 column, several strategies can be employed:

      • Polar-Embedded or Polar-Endcapped Columns: These columns (e.g., ODS-AQ, Hydrosphere C18) incorporate polar groups within or at the end of the alkyl chains, which improves the "wettability" of the stationary phase and provides enhanced retention for polar compounds in highly aqueous mobile phases.[9][11]

      • Phenyl Phases: Phenyl columns offer alternative selectivity, particularly for aromatic compounds like pyridazine, through π-π interactions between the analyte and the phenyl groups of the stationary phase.[9]

Table 1: Comparison of Common RP-HPLC Stationary Phases for Pyridazine Intermediates
Stationary PhasePrimary InteractionBest Suited ForAdvantagesDisadvantages
C18 (Octadecylsilane) HydrophobicGeneral purpose, non-polar to moderately polar pyridazines.[8][9]High versatility, wide availability, robust.Poor retention for very polar analytes, potential for silanol interactions.[11]
C8 (Octylsilane) HydrophobicMore hydrophobic pyridazines that are too strongly retained on C18.[9]Reduced retention for hydrophobic compounds, faster analysis.Less retention for polar compounds compared to C18.
Polar-Embedded/AQ Hydrophobic & H-BondingHighly polar pyridazines, methods using >95% aqueous mobile phase.[11]Excellent retention of polar analytes, stable in 100% aqueous conditions.Different selectivity may require re-optimization of methods developed on C18.
Phenyl-Hexyl Hydrophobic & π-πAromatic pyridazine intermediates, offering alternative selectivity to alkyl phases.[9]Unique selectivity for aromatic and unsaturated compounds.Can have lower hydrophobic retention than C18.
Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Compound Specialist

When pyridazine intermediates are too polar to be adequately retained by any RP-HPLC method, HILIC becomes the technique of choice.[8][14]

  • Principle of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol, or amino phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[15][16] Separation is achieved through a partitioning mechanism where analytes move between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase. More polar analytes are more strongly retained.[14][16]

  • Application to Pyridazine Intermediates: HILIC is ideal for pyridazine intermediates functionalized with polar groups such as hydroxyls, amines, or carboxylic acids, which exhibit little to no retention in reversed-phase.[11][14]

  • Causality in Method Development:

    • Mobile Phase Composition: In HILIC, water is the strong, eluting solvent. A typical gradient runs from high organic (e.g., 95% acetonitrile) to lower organic content.[16] The aqueous component contains a buffer (e.g., ammonium formate or ammonium acetate) to control pH and ensure peak shape and reproducibility.[15]

    • Stationary Phase Selection: Bare silica is a common starting point.[17] Amide and diol phases offer different selectivity and are often more robust.[11][16]

Normal-Phase HPLC (NP-HPLC): The Classic Approach
  • Principle of Separation: NP-HPLC uses a polar stationary phase (like silica or alumina) and a non-polar, anhydrous mobile phase (e.g., hexane, heptane, isopropanol).[10][18] Separation is based on the polarity of the analytes; more polar compounds are retained more strongly through adsorption interactions.[10]

  • Application to Pyridazine Intermediates: NP-HPLC is generally less favored than RP-HPLC or HILIC for modern pharmaceutical analysis due to issues with reproducibility (sensitivity to water content in the mobile phase) and the use of less desirable solvents.[8] However, it can be highly effective for separating non-polar isomers of pyridazine derivatives that are insoluble in aqueous media.[18][19]

Method Selection Workflow

The choice of an HPLC method is a logical process based on the analyte's properties. The following diagram illustrates a typical decision-making workflow for a new pyridazine intermediate.

MethodSelection HPLC Method Selection for Pyridazine Intermediates Start New Pyridazine Intermediate Solubility Assess Solubility Start->Solubility RP_Soluble Soluble in Water/MeCN/MeOH? Solubility->RP_Soluble Polar/Aqueous Solvents NP_Soluble Soluble in Hexane/IPA? Solubility->NP_Soluble Non-Polar Organic Solvents RP_HPLC Start with RP-HPLC (C18 Column, MeCN/H2O Gradient) RP_Soluble->RP_HPLC Yes HILIC Switch to HILIC (Silica or Amide Column, MeCN/Buffer Gradient) RP_Soluble->HILIC No (Highly Polar) NP_Soluble->RP_HPLC No (Try RP Solvents) NP_HPLC Consider NP-HPLC (Silica Column, Hexane/IPA) NP_Soluble->NP_HPLC Yes Retention_Check Adequate Retention? (k' > 2) RP_HPLC->Retention_Check Optimize_RP Optimize RP-HPLC: - Use Polar-Embedded Column - Adjust pH - Try Phenyl Column Retention_Check->Optimize_RP No Final_Method Validated Purity Method Retention_Check->Final_Method Yes Optimize_RP->HILIC Still No Retention Optimize_RP->Final_Method Optimized HILIC->Final_Method NP_HPLC->Final_Method

Caption: Decision workflow for selecting the appropriate HPLC mode.

Experimental Protocol: A Validated RP-HPLC Method for Purity Analysis

This protocol describes a robust, general-purpose RP-HPLC method suitable for a moderately polar pyridazine intermediate. Method validation should be performed according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[2][20][21]

1. Instrumentation and Materials

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.[12]

  • Chromatography Data System (CDS).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • HPLC-grade acetonitrile (ACN) and water.[12]

  • Formic acid (reagent grade).

  • Reference standard and sample of the pyridazine intermediate.

2. Chromatographic Conditions

ParameterConditionRationale
Column InertSustain C18 (or equivalent), 150 mm x 4.6 mm, 3.5 µmA high-quality, end-capped C18 provides a good starting point for retention and peak shape.[8]
Mobile Phase A 0.1% Formic Acid in WaterLow pH protonates the basic pyridazine, ensuring good peak shape and minimizing silanol interactions.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.[15]
Gradient Profile 5% to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B over 1 min; equilibrate for 6 min.A broad gradient is essential in early development to elute all potential impurities, known and unknown.[22]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControls retention time reproducibility.[15]
Detection UV at 260 nm (or λmax)Pyridazine structures typically have strong absorbance in this region. A DAD should be used to confirm peak purity.[7]
Injection Volume 5 µLSmall injection volume minimizes peak distortion.

3. Solution Preparation

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v). Using a diluent similar in strength to the initial mobile phase prevents poor peak shape.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the reference standard.

  • Purity Calculation: Filter all solutions through a 0.45 µm syringe filter before injection. Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.[15]

4. System Suitability Before sample analysis, perform at least five replicate injections of the reference standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.[23]

5. Trustworthiness and Self-Validation This protocol is designed as a self-validating system. The use of a DAD allows for peak purity analysis, ensuring that the main peak is not co-eluting with any impurities.[22] The broad gradient is designed to reveal late-eluting impurities. During formal validation, forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate the stability-indicating nature of the method, proving its ability to separate the main component from its degradation products.[6]

Conclusion

The selection of an HPLC method for the purity analysis of pyridazine intermediates is a strategic decision that requires a thorough understanding of the analyte's physicochemical properties and the principles of chromatography. While RP-HPLC remains the primary choice due to its robustness and versatility, its limitations with highly polar compounds necessitate the use of alternative techniques like HILIC. By systematically evaluating solubility and retention behavior, and by making informed choices regarding stationary phase chemistry and mobile phase composition, researchers can develop specific, sensitive, and reliable methods. A well-validated HPLC method is not merely a quality control tool but a cornerstone of a robust drug development program, ensuring the quality of intermediates and, ultimately, the safety and efficacy of the final pharmaceutical product.[1]

References
  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). Google Cloud.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Google Cloud.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • HPLC Column Selection Guide. Phenomenex.
  • 3 Ideal Columns for Analyzing Polar Compounds. (2017, December 8). YMC America.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2020, November 11).
  • Purity analysis and impurity profiling of 3-(Pyrazin-2-yloxy)piperidin-2-one. Benchchem.
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). Google Cloud.
  • Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025, December 26). Hawach Scientific.
  • A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides. Benchchem.
  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
  • HPLC Methods for analysis of Pyridine.
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chrom
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025, December 31). MDPI.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PMC.
  • Refinement of analytical methods for "3-piperazin-1-yl-1H-pyridazin-6-one" purity assessment. Benchchem.
  • HPLC Separation Modes - Stationary Phase in HPLC.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15). Google Cloud.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl st
  • Development and validation of HILIC method for quantitative determination of genotoxic impurity pyridine in linagliptin active pharmaceutical ingredient.
  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex.
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025, August 31). PMC.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.

Sources

Technical Comparison Guide: IR Spectroscopic Profiling of 3-(4-Chlorophenyl)-6-methoxypyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Focus: Spectral Characterization, Impurity Differentiation, and Structural Validation

Executive Summary: The Role of IR in Pyridazine Characterization

3-(4-Chlorophenyl)-6-methoxypyridazine is a critical intermediate in the synthesis of agrochemicals (such as herbicide derivatives) and pharmaceutical scaffolds.[1] In drug development, the pyridazine ring serves as a bioisostere for phenyl or pyridine rings, offering unique solubility and metabolic stability profiles.

For researchers synthesizing this compound—typically via nucleophilic aromatic substitution (


) of 3-(4-chlorophenyl)-6-chloropyridazine with sodium methoxide—Infrared (IR) Spectroscopy  is the most rapid "first-pass" analytical tool.[1] It effectively distinguishes the target ether from the unreacted chloro-precursor and the common hydrolysis byproduct (pyridazinone).

This guide provides an authoritative breakdown of the diagnostic IR peaks, comparing the target compound against its critical structural alternatives to ensure synthetic success.

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral data, the following protocol is recommended. The choice of method affects peak resolution, particularly in the "fingerprint" region (


).[1]
Method A: KBr Pellet (Gold Standard for Resolution)[1]
  • Application: Best for resolving sharp aromatic overtones and separating closely spaced ring vibrations.

  • Protocol:

    • Grind 1–2 mg of dry this compound with 100–150 mg of spectroscopic-grade KBr.

    • Press under vacuum (8–10 tons) for 2 minutes to form a transparent disc.

    • Critical Step: Ensure the sample is completely dry; moisture introduces broad O-H bands (

      
      ) that mimic hydrolysis impurities.[1]
      
Method B: ATR (Attenuated Total Reflectance)[1]
  • Application: High-throughput screening of reaction batches.

  • Protocol:

    • Place solid crystals directly onto the Diamond/ZnSe crystal.

    • Apply high pressure to ensure contact.

    • Note: Peak positions may shift slightly (1–3

      
      ) lower compared to transmission (KBr) modes due to refractive index dispersion.[1]
      

Core Spectral Profile: this compound[1]

The IR spectrum of the target compound is defined by the interplay between the electron-deficient pyridazine ring, the electron-donating methoxy group, and the electron-withdrawing chlorophenyl moiety.

Diagnostic Peak Assignments
Functional GroupFrequency (

)
IntensityVibrational Mode Description
Aliphatic C-H 2940 – 2840 Weak/Med

Stretch (Methoxy).
The presence of these bands is the primary confirmation of successful methylation.[1]
Aromatic C-H 3100 – 3000Weak

Stretch.[1] Typical for heteroaromatic and phenyl rings.
Pyridazine Ring 1590 – 1550 Strong

/

Ring Stretch.
The pyridazine ring exhibits a characteristic doublet or strong band in this region, often shifted by the 4-chlorophenyl conjugation.
Ether C-O 1275 – 1230 Strong

Asymmetric Stretch.
A definitive marker for the methoxy group attached to the heteroaromatic ring.[1]
Ether C-O 1050 – 1000Medium

Symmetric Stretch.[1]
Aromatic C-Cl 1095 – 1080 StrongIn-plane C-Cl Stretch. Diagnostic for the chlorophenyl moiety.[1]
Out-of-Plane (OOP) 840 – 810Strongp-Substituted Benzene OOP. Indicates the para-substitution pattern of the chlorophenyl ring.[1]

Comparative Analysis: Target vs. Alternatives

In a synthetic context, "alternatives" refer to the starting material (Precursor) and the most common side-product (Impurity). Differentiating these is the core performance metric of the IR assay.

Alternative A: The Precursor (3-(4-Chlorophenyl)-6-chloropyridazine)[1]
  • Context: Unreacted starting material.

  • Spectral Difference:

    • Missing: The Aliphatic C-H stretches (

      
      ) and the Ether C-O bands (
      
      
      
      ) are absent .[1]
    • Shift: The C-Cl region will show additional complexity or intensity due to the presence of two chlorine atoms (one on the phenyl ring, one on the pyridazine).

Alternative B: The Hydrolysis Impurity (6-(4-Chlorophenyl)-3(2H)-pyridazinone)[1]
  • Context: Formed if water is present during the reaction or workup.[2] The 6-hydroxy tautomer rapidly tautomerizes to the thermodynamic amide-like (pyridazinone) form.[1]

  • Spectral Difference:

    • New Feature (Critical): A strong, sharp Carbonyl (

      
      ) peak appears at 
      
      
      
      .[1] This is the "Amide I" band of the pyridazinone.
    • New Feature: A broad N-H / O-H stretch (

      
      )  appears, often with hydrogen-bonding broadening.[1]
      
    • Missing: The sharp Methoxy C-H bands are absent (or replaced by broad N-H features).

Summary Table: Comparative Identification
FeatureTarget Product (Methoxy)Precursor (Dichloro)Impurity (Pyridazinone)
2850–2950

Present (Methoxy C-H)AbsentAbsent
1660–1690

AbsentAbsentPresent (Strong C=O)
1230–1275

Present (C-O-C)AbsentAbsent
3200–3400

AbsentAbsentPresent (Broad N-H/O-H)

Visualizing the Workflow

The following diagrams illustrate the synthetic pathway and the logical decision tree for interpreting the IR spectrum.

Diagram 1: Synthesis & Spectral Evolution

SynthesisPath Precursor Precursor 3-(4-Cl-Ph)-6-Cl-pyridazine (No Alkyl C-H, No C=O) Reagent Reagent NaOMe / MeOH Precursor->Reagent Target TARGET PRODUCT 3-(4-Cl-Ph)-6-OMe-pyridazine (Peaks: 2940, 1250 cm⁻¹) Precursor->Target SNAr Substitution (-NaCl) Impurity Hydrolysis Impurity Pyridazinone Tautomer (Peak: C=O ~1670 cm⁻¹) Target->Impurity Hydrolysis (Moisture/Acid)

Caption: Reaction pathway from chloro-precursor to methoxy-target, showing the potential divergence to the hydrolysis impurity.

Diagram 2: IR Decision Tree for QC

DecisionTree Start Analyze Spectrum CheckCO Peak at 1660-1690 cm⁻¹? Start->CheckCO CheckCH Peaks at 2850-2950 cm⁻¹? CheckCO->CheckCH No ResultImpurity IMPURITY DETECTED (Pyridazinone/Hydrolysis) CheckCO->ResultImpurity Yes (C=O Present) CheckCOether Strong Peak at 1230-1275 cm⁻¹? CheckCH->CheckCOether Yes (Aliphatic C-H) ResultPrecursor PRECURSOR DETECTED (Incomplete Reaction) CheckCH->ResultPrecursor No CheckCOether->ResultPrecursor No (Ambiguous) ResultTarget TARGET CONFIRMED 3-(4-Cl-Ph)-6-OMe-pyridazine CheckCOether->ResultTarget Yes

Caption: Step-by-step logic for identifying the compound based on key spectral regions.

References

  • Billies, F., et al. (2005). "Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon." Journal of Molecular Structure, 750(1-3), 123-135.[1] Link[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group assignments).
  • BenchChem Technical Support. (2025). "Synthesis and Characterization of Chloropyridazine Derivatives." BenchChem Knowledge Base. Link[1]

  • Mizzoni, R. H., & Spoerri, P. E. (1951).[3] "Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine."[1][3][4][5][6] Journal of the American Chemical Society, 73(4), 1873–1874. Link[1]

  • PubChem Compound Summary. (2025). "3-(4-Chlorophenyl)-6-methoxy-4,5-dimethylpyridazine (Analogue Reference)." National Library of Medicine. Link

Sources

Technical Guide: Structural Characterization of 3,6-Disubstituted Pyridazines via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,6-disubstituted pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for phenyl rings and a critical pharmacophore in kinase inhibitors (e.g., CDK2, c-Met). However, its unique electronic distribution—specifically the repulsion between adjacent nitrogen lone pairs—creates conformational ambiguities that solution-state methods (NMR) and in silico modeling (DFT) often fail to resolve with sufficient precision for structure-based drug design (SBDD).

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against alternative structural determination methods. It demonstrates that while SC-XRD requires a crystalline "product," it remains the only method capable of definitively mapping the N-N bond character and the precise torsion angles of 3,6-substituents, which are determinants of binding affinity.

Part 1: The Structural Enigma of Pyridazines

The pyridazine ring (1,2-diazine) presents a specific challenge: the alpha-effect . The adjacent nitrogen atoms possess lone pairs that create significant electrostatic repulsion.[1]

  • The Problem: This repulsion forces substituents at the 3- and 6-positions into specific orientations to minimize energy, often deviating from the planar expectations derived from standard phenyl bioisosterism.

  • The Consequence: Inaccurate modeling of this twist angle leads to "false positive" docking scores and failed lead optimization.

Part 2: Comparative Analysis (X-ray vs. Alternatives)

The following analysis compares the performance of SC-XRD data against NMR and Computational Modeling for this specific scaffold.

Table 1: Performance Matrix for 3,6-Disubstituted Pyridazines
FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H/

C/NOESY)
Computational Modeling (DFT/Docking)
N-N Bond Characterization Definitive. Directly measures bond length (typ.[1] 1.33–1.34 Å), confirming aromaticity vs. quinoid character.Inferential. Chemical shifts indicate aromaticity but cannot quantify bond order/length.[1]Variable. Highly dependent on basis set; often overestimates planarity.[1]
Tautomeric State High Precision. Locates protons on N-atoms (if resolution <0.85 Å) or infers via bond lengths.[1]Ambiguous. Fast exchange on NMR timescale often blurs tautomeric signals.[1]Hypothetical. Calculates energy minima but ignores lattice/solvation stabilization.
3,6-Substituent Torsion Exact. Provides precise dihedral angles (e.g.,

= 20-40°) crucial for active site fit.[1]
Averaged. NOE constraints give distance ranges, not precise angles; assumes free rotation.[1]Static. Often predicts a global minimum that differs from the bioactive conformation.[1]
Throughput Low/Medium. Bottleneck is crystal growth (days to weeks).[1]High. Standard acquisition takes minutes to hours.[1]Very High. Virtual screening of thousands of analogs in hours.[1]
Sample Requirement Solid crystal (0.1–0.3 mm).[1]Solubilized compound (~5–10 mg).[1]None (Virtual).[1]
Analysis of Causality
  • Why X-ray wins for Binding Mode: In kinase inhibitors, the pyridazine N2 nitrogen often acts as a hydrogen bond acceptor. X-ray data reveals that the N-N bond length is intermediate between single and double (approx. 1.337 Å), indicative of a specific electron density distribution that dictates the H-bond strength. NMR cannot spatially resolve this electron density.[1]

  • The "Distorted V" Geometry: X-ray studies of 3,6-di(pyridin-2-yl)pyridazines reveal that the flanking rings often adopt a trans-like or "distorted V" configuration relative to the central pyridazine to minimize lone-pair repulsion.[1] Computational docking often forces a coplanar arrangement unless explicitly constrained, leading to poor predictive validity.

Part 3: Critical Crystallographic Parameters

When analyzing X-ray data for this scaffold, the following metrics define a high-quality structure suitable for SBDD.

Key Geometric Benchmarks (Experimental Data)
  • N-N Bond Length:

    
    .[1][2]
    
    • Insight: If

      
      , suspect protonation or reduction to a dihydro-pyridazine species.
      
  • C-N Bond Length:

    
    .[1]
    
  • Ring Planarity: The pyridazine ring should be planar (RMSD

    
    ). Significant puckering suggests loss of aromaticity.[1]
    
  • Intermolecular Interactions: Look for

    
     stacking (centroid-centroid distance 
    
    
    
    ), which is common in pyridazine crystals and mimics hydrophobic enclosure in protein pockets.

Part 4: Experimental Protocols

Workflow 1: Crystallization of Stubborn Pyridazines

Pyridazines are often moderately soluble, making them difficult to crystallize by simple cooling. The Binary Solvent Diffusion method is the gold standard for this scaffold.

Protocol:

  • Dissolution: Dissolve 10 mg of the 3,6-disubstituted pyridazine in a minimal amount (0.5–1.0 mL) of Dichloromethane (DCM) or Chloroform .[1] The solution must be clear.

  • Filtration: Pass through a 0.45

    
    m PTFE syringe filter into a narrow crystallization tube (4 mL vial).
    
  • Layering: Carefully layer 2.0 mL of Ethanol or Hexane on top of the denser DCM layer.[1] Do not mix.

    • Why: The slow diffusion of the non-solvent (Ethanol/Hexane) into the solvent (DCM) creates a controlled supersaturation zone at the interface.

  • Incubation: Seal with Parafilm (poke 1 small hole for very slow evaporation) and store at 4°C in a vibration-free environment.

  • Harvest: Crystals typically appear as prisms or blocks within 48–72 hours.[1]

Workflow 2: Data Collection Strategy
  • Temperature: Collect at 100 K .

    • Reason: Pyridazine rings have high thermal motion.[1] Cooling is essential to resolve the N-N bond density clearly.[1]

  • Resolution: Aim for 0.8 Å or better.

    • Reason: To distinguish N vs. C and H-atoms involved in tautomerism.

Part 5: Visualizing the Structural Logic

Diagram 1: Crystallization Decision Workflow

This diagram illustrates the logical flow for optimizing crystal growth specific to the solubility profile of pyridazines.

CrystallizationWorkflow Start Crude 3,6-Disubstituted Pyridazine SolubilityCheck Check Solubility in DCM/CHCl3 Start->SolubilityCheck HighSol Highly Soluble SolubilityCheck->HighSol LowSol Poorly Soluble SolubilityCheck->LowSol MethodA Method A: Binary Diffusion (Layer Ethanol over DCM) HighSol->MethodA Preferred MethodB Method B: Hot Recrystallization (Ethanol/Water) LowSol->MethodB Nucleation Nucleation (48-72h) MethodA->Nucleation MethodB->Nucleation CheckCrystal Crystal Quality Check Nucleation->CheckCrystal XRay SC-XRD Data Collection (100 K) CheckCrystal->XRay Single Crystal Retry Re-seed / Change Solvent CheckCrystal->Retry Amorphous/Twin Retry->SolubilityCheck

Caption: Optimized crystallization workflow for pyridazine derivatives, prioritizing binary diffusion for high-quality single crystals.

Diagram 2: Structural Characterization Decision Matrix

When to deploy X-ray vs. NMR based on the specific medicinal chemistry question.

DecisionMatrix Question Structural Question? Q_Tautomer Tautomeric State (H-location) Question->Q_Tautomer Q_Bulk Bulk Purity check Question->Q_Bulk Q_Binding Bioactive Conformation (Docking Input) Question->Q_Binding Tech_NMR Solution NMR Q_Tautomer->Tech_NMR Screening Tech_XRD SC-XRD (X-ray) Q_Tautomer->Tech_XRD Gold Standard Q_Bulk->Tech_NMR Q_Binding->Tech_XRD Required Result_Avg Time-Averaged Data (Ambiguous for Tautomers) Tech_NMR->Result_Avg Result_Precise Precise Bond Lengths (Definitive) Tech_XRD->Result_Precise

Caption: Decision matrix for selecting structural biology techniques. X-ray is required for definitive tautomer and conformational assignment.

References

  • Gichumbi, J. M., et al. (2016).[1] "Crystal structure of 3,6-di-2-pyridinyl-4-pyridazine carbonitrile." Zeitschrift für Kristallographie - New Crystal Structures, 231(3), 742–744.

  • Butte, W. A., & Case, F. H. (1961). "The Synthesis of Some 3,6-Disubstituted Pyridazines." Journal of Organic Chemistry, 26(11), 4690–4692.

  • Wermuth, C. G. (2011).[1] "The Practice of Medicinal Chemistry." Academic Press.[1] (Context on Pyridazine as a privileged scaffold).

  • Allen, F. H. (2002).[1] "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388.

  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. (Context on the importance of 3D geometry in drug design).

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling 3-(4-Chlorophenyl)-6-methoxypyridazine

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred resource for laboratory safety and chemical handling, this guide provides researchers and drug development professionals with an authoritative, step-by-step Standard Operating Procedure (SOP) for handling 3-(4-Chlorophenyl)-6-methoxypyridazine (CAS: 70751-01-8) .

Moving beyond basic safety data, this document synthesizes technical accuracy with field-proven insights, explaining the causality behind each safety protocol to build a self-validating system of laboratory practices.

Mechanistic Hazard Assessment

To implement effective Personal Protective Equipment (PPE), we must first understand the molecular behavior of the compound.

The pyridazine ring is characterized by a high dipole moment (often >4.0 D) and weak basicity (pKa ~2.0), which allows it to engage in robust dual hydrogen-bonding and π-π stacking interactions [1]. While these unique physicochemical properties make it a privileged scaffold in drug discovery—often deployed to improve target binding and metabolic stability—they also dictate its specific hazard profile:

  • Mucous Membrane Irritation: The electron-deficient nature of the diazine core makes it susceptible to nucleophilic attack. In a biological context, this can lead to irritation of the nucleophile-rich mucous membranes in the eyes and respiratory tract.

  • Enhanced Dermal Penetration: The addition of the 4-chlorophenyl group significantly increases the molecule's lipophilicity (cLogP). This structural feature enhances the compound's ability to partition into and penetrate the lipid bilayers of the stratum corneum (skin barrier) upon direct contact.

  • Aerosolization Risk: As a finely milled halogenated heterocyclic powder, it is highly susceptible to static charge buildup, leading to "static fly" (aerosolization) during weighing and transfer operations.

HazardLogic cluster_hazard Hazard Profile: this compound H1 Lipophilic Chlorophenyl Group (High Dermal Penetration) PPE1 Nitrile Gloves (0.4mm) Block Dermal Absorption H1->PPE1 Mitigated by H2 Electron-Deficient Pyridazine (Mucous Membrane Irritant) PPE2 ANSI Z87.1 Goggles Seal Ocular Mucosa H2->PPE2 Mitigated by H3 Fine Powder Form (Aerosolization Risk) PPE3 Fume Hood (80-100 fpm) Capture Airborne Particulates H3->PPE3 Mitigated by

Hazard mechanisms and corresponding PPE interventions for halogenated pyridazines.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard assessment and standard safety data for halogenated heterocycles [2], the following PPE matrix must be strictly adhered to.

PPE CategorySpecification / StandardMechanistic Justification & Field Insight
Hand Protection Nitrile Gloves (Min 0.11mm for splash; 0.4mm for prolonged contact).Nitrile provides superior chemical resistance to mildly polar halogenated organics compared to latex. Insight: Double-gloving is recommended during solubilization.
Eye Protection ANSI Z87.1 / EN 166 compliant tight-fitting safety goggles.Standard safety glasses with side shields are insufficient. Tight-fitting goggles prevent aerosolized, electron-deficient pyridazine dust from contacting ocular mucosa.
Body Protection Nomex or 100% Cotton Lab Coat (Closed front, knit cuffs).Synthetic blends (like polyester) generate static electricity, which attracts fine powders. Cotton mitigates static buildup.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm) or N95/P100 Respirator.Captures airborne particulates generated during static transfer. If a hood is unavailable, a P100 particulate filter is mandatory.

Operational Workflow & Handling Protocol

The following self-validating protocol ensures that mass balance is maintained and exposure risks are neutralized during routine laboratory operations [3].

Protocol A: Precision Weighing and Transfer
  • Environmental Preparation: Verify the fume hood monitor reads a face velocity between 80–100 feet per minute (fpm). Clear the deck of incompatible reagents, particularly strong oxidizers or strong acids.

  • Static Mitigation (Critical Step): Pass an anti-static ionizer gun over the analytical balance, the weighing boat, and the micro-spatula. Causality: Halogenated aromatic powders hold static charge. Unmitigated static causes the powder to repel from the spatula, creating an inhalation hazard and destroying stoichiometric accuracy.

  • Primary Containment: Tare a conductive (e.g., aluminum or anti-static polymeric) weighing boat. Dispense the this compound using a grounded stainless-steel spatula.

  • Secondary Containment: Transfer the powder into the destination vessel (e.g., scintillation vial) inside the hood. Cap the vessel securely before removing it from the balance area.

  • Solubilization Warning: If preparing stock solutions, researchers frequently use Dimethyl Sulfoxide (DMSO). Caution: DMSO is a highly efficient transdermal carrier. If the compound is dissolved in DMSO, the dermal penetration risk increases exponentially, as the solvent will drag the lipophilic solute directly through the skin barrier. Always add DMSO via a syringe through a septum into a closed vial.

PPE_Workflow N1 1. Preparation (Fume Hood & PPE) N2 2. Anti-Static Weighing (Charge Mitigation) N1->N2 Verify Draft & Don PPE N3 3. Solubilization (Closed System Transfer) N2->N3 Transfer to Vessel N4 4. Halogenated Waste Disposal N3->N4 Quench & Segregate

Operational workflow for handling this compound safely.

Spill Response & Decontamination Plan

In the event of a powder spill outside of primary containment, execute the following steps. Do not use a dry brush or broom, as the mechanical action will aerosolize the compound.

Protocol B: Wet-Wipe Decontamination
  • Isolation: Immediately evacuate the immediate area (e.g., step back from the bench) and allow the laboratory ventilation system to settle any airborne dust for 2-3 minutes.

  • Containment: Gently cover the spilled powder with absorbent paper towels to prevent drafts from scattering the material.

  • Solvent Wetting: Carefully wet the paper towels with a 70% Ethanol/Water solution. Causality: Wetting suppresses dust generation. Because the methoxypyridazine derivative is moderately soluble in alcohols, the solvent helps lift the compound into the towel rather than smearing it across the benchtop.

  • Physical Removal: Wipe inward from the edges of the spill toward the center to prevent expanding the contamination zone. Place the used towels into a pre-labeled hazardous waste bag.

  • Final Wash: Wash the surface with a mild alkaline laboratory detergent, followed by a DI water rinse, to neutralize and remove any residual electrophilic micro-contaminants.

Disposal & Environmental Logistics

Halogenated heterocycles exhibit high environmental persistence and aquatic toxicity. They must be strictly segregated from general organic waste [3].

  • Solid Waste: All contaminated consumables (weighing boats, spatulas, gloves, and spill-response towels) must be placed in a solid hazardous waste bin specifically labeled for "Halogenated Organics."

  • Liquid Waste: Any solvent containing this compound must be routed to a "Halogenated Solvent Waste" carboy. Causality: Mixing halogenated waste with non-halogenated waste complicates commercial incineration processes and can lead to the formation of highly toxic dioxins if incinerated at incorrect temperatures.

  • Regulatory Logging: Log the exact mass/volume disposed of on the waste manifest to maintain compliance with EPA/local environmental regulations.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[Link]

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